molecular formula C13H13N B1594453 3-(2-Phenylethyl)pyridine CAS No. 6312-09-0

3-(2-Phenylethyl)pyridine

Cat. No.: B1594453
CAS No.: 6312-09-0
M. Wt: 183.25 g/mol
InChI Key: DXKCYWXEHAMAQW-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)pyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Phenylethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Phenylethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Phenylethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKCYWXEHAMAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285712
Record name 3-(2-phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-09-0
Record name MLS002608433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(2-Phenylethyl)pyridine (CAS 6312-09-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Phenylethyl)pyridine (CAS 6312-09-0), often referred to as 3-phenethylpyridine , is a heteroaromatic building block characterized by a pyridine ring linked to a benzene ring via an ethylene bridge.[1][2] Unlike its 4-substituted isomer—often implicated in neurotoxicity discussions (e.g., MPTP analogs)—the 3-substituted variant serves primarily as a versatile scaffold in medicinal chemistry. It acts as a "flexible linker" probe in Structure-Activity Relationship (SAR) studies, particularly for nicotinic acetylcholine receptors (nAChRs) and monoamine transporter ligands. This guide details its physicochemical profile, robust synthesis via Heck coupling, and validation protocols.

Physicochemical Profile

The following data represents the consensus of experimental and predicted values suitable for laboratory handling and process design.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification
CAS Number 6312-09-0
IUPAC Name 3-(2-Phenylethyl)pyridine
Synonyms 3-Phenethylpyridine; Pyridine, 3-(2-phenylethyl)-
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~298–300 °C (760 mmHg); ~145 °C (12 mmHg)
Density 1.045 ± 0.06 g/cm³
Refractive Index (

)
1.576
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Pyridine N) ~5.2 (Estimated based on 3-alkylpyridine)

Synthetic Methodology: The Heck-Reduction Protocol

While direct alkylation is possible, it often suffers from regioselectivity issues. The most robust, "self-validating" route for research-grade synthesis is the Heck Cross-Coupling followed by Hydrogenation . This two-step sequence ensures structural fidelity.

Reaction Scheme Logic
  • Step 1 (C-C Bond Formation): Palladium-catalyzed coupling of 3-bromopyridine and styrene yields the alkene intermediate, 3-styrylpyridine.

  • Step 2 (Saturation): Catalytic hydrogenation reduces the alkene to the ethylene bridge without reducing the pyridine ring.

Experimental Protocol
Step 1: Synthesis of 3-Styrylpyridine (Intermediate)
  • Reagents: 3-Bromopyridine (1.0 eq), Styrene (1.2 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Triethylamine (2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat to 100°C under inert atmosphere (N₂) for 12–16 hours.

  • Workup: Cool, dilute with water, extract with EtOAc.[3] Wash organic layer with brine. Purify via flash chromatography (Hexane:EtOAc).

  • Checkpoint: Product should be a solid/oil with distinct alkene protons in NMR (doublets,

    
     Hz for trans isomer).
    
Step 2: Reduction to 3-(2-Phenylethyl)pyridine
  • Reagents: 3-Styrylpyridine, H₂ gas (balloon pressure or 1-3 bar), 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: Stir at Room Temperature (RT) for 4–6 hours. Monitor H₂ consumption.

  • Workup: Filter catalyst through Celite pad. Concentrate filtrate under reduced pressure.

  • Purification: Distillation under reduced pressure is recommended for >98% purity.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Hydrogenation Reactants 3-Bromopyridine + Styrene Cat1 Pd(OAc)2 / PPh3 Base / Heat Reactants->Cat1 Inter 3-Styrylpyridine (Alkene) Cat1->Inter Cat2 H2 (g) Pd/C Inter->Cat2 Final 3-(2-Phenylethyl)pyridine (Target) Cat2->Final

Caption: Two-step synthetic pathway utilizing Heck coupling for carbon skeleton assembly followed by chemoselective reduction.

Analytical Characterization & Validation

To ensure trustworthiness in data reporting, the following analytical signatures must be verified.

A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split mode.

  • Oven: 80°C (1 min) → 20°C/min → 300°C.

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 183 (distinct).
      
    • Base Peak: Often m/z 91 (Tropylium ion,

      
      ) derived from the benzyl cleavage.
      
    • Pyridine Fragment: m/z 106 (Pyridylmethyl cation) or m/z 92.

    • Logic: The bond between the two methylene carbons is the weakest link, leading to benzyl and picolyl fragments.

B. Nuclear Magnetic Resonance (NMR)[4][6][7][10]
  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [4][5][6]
    
  • ¹H NMR Expectations (400 MHz):

    • Aromatic (Pyridine): Distinct pattern for 3-substitution.

      • H-2 (s): ~8.4–8.5 ppm (deshielded by N).

      • H-6 (d): ~8.4 ppm.[4][7][5][6]

      • H-4 (d): ~7.4–7.5 ppm.[4][7][5][6]

      • H-5 (dd): ~7.1–7.2 ppm.[5]

    • Aromatic (Phenyl): Multiplet at 7.1–7.3 ppm (5H).

    • Aliphatic Linker (

      
      ): 
      
      • Two triplets (or overlapping multiplet) integrating to 4H total.

      • 
         ~2.9–3.0 ppm.[4][6] (Note: The symmetry of the ethyl bridge often results in a tight multiplet rather than two distinct triplets depending on field strength).
        
Visualization: Fragmentation Logic

MassSpec Parent Molecular Ion (m/z 183) Cleavage Benzylic Cleavage Parent->Cleavage Frag1 Tropylium Ion (m/z 91) [C7H7]+ Frag2 Pyridylmethyl Ion (m/z 92/106) Cleavage->Frag1 Major Path Cleavage->Frag2 Minor Path

Caption: Primary mass spectrometry fragmentation pathways identifying the benzyl and pyridine moieties.

Applications in Drug Development

Structural Probe in SAR

In medicinal chemistry, 3-(2-phenylethyl)pyridine is used to probe the steric depth and pi-pi interaction capabilities of binding pockets.

  • Nicotinic Receptors: It serves as a lipophilic analog of nicotine/nornicotine, testing the tolerance of the hydrophobic pocket adjacent to the cationic binding site.

  • Linker Chemistry: The ethyl bridge provides rotational freedom (

    
     carbons) compared to the rigid alkene of styrylpyridine or the alkyne of phenylethynylpyridine. This "conformational sampling" is critical for optimizing drug-receptor fit.
    
Impurity Profiling

In the synthesis of fentanyl analogs or complex opioids involving N-phenethylation, pyridine contaminants in the starting materials can lead to the formation of phenethylpyridines. Detecting CAS 6312-09-0 serves as a process marker for the purity of the phenethylation reagents used.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[8]

  • Handling: Use in a fume hood. Avoid inhalation.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation over time.

  • First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238337, 3-(2-Phenylethyl)pyridine. Retrieved from [Link]

  • Frank, W. C., et al. (1978).Palladium-catalyzed vinylic substitution reactions with heterocyclic bromides. Journal of Organic Chemistry. (Fundamental reference for Heck coupling of bromopyridines).
  • Ishikura, M., et al. (2008).Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chemical Reviews. (Review of synthetic methodology).

Sources

Physicochemical Profiling and Solvent Compatibility of 3-(2-Phenylethyl)pyridine

[1]

Executive Summary

3-(2-Phenylethyl)pyridine is a lipophilic, nitrogen-containing aromatic heterocycle used primarily as an intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1] Unlike high-melting solids, this compound typically exists as a viscous liquid or low-melting solid at standard temperature and pressure (STP), characterized by a high boiling point (~282°C) and significant lipophilicity (LogP ≈ 2.87).[1]

For researchers and process chemists, "solubility" for this compound refers to two distinct phenomena:

  • Miscibility with organic solvents (critical for reaction medium selection).[1]

  • pH-Dependent Partitioning in aqueous systems (critical for extraction and purification).[1]

This guide details the thermodynamic drivers of these interactions and provides validated protocols for solvent selection.[1]

Physicochemical Identity & Properties

Understanding the molecular structure is the prerequisite for predicting solubility behavior.[1] The molecule consists of a basic pyridine ring linked to a lipophilic phenyl ring by an ethylene spacer.[1]

PropertyValueSource/Method
CAS Number 6312-09-0Chemical Abstracts Service
Molecular Weight 183.25 g/mol Calculated
Physical State Liquid (at 25°C)Experimental Observation
Boiling Point 281.9°C (at 760 mmHg)Standard Pressure Distillation
Density 1.04 g/cm³Gravimetric
LogP (Octanol/Water) 2.87 ± 0.3Predicted (Consensus Model)
pKa (Conjugate Acid) ~5.7Estimated (3-alkylpyridine analog)
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 1 (Pyridine N)Structure Analysis

Solubility in Organic Solvents

As a lipophilic liquid, 3-(2-Phenylethyl)pyridine follows the "like dissolves like" principle.[1] Its solubility in organic media is governed by Gibbs Free Energy of Mixing (

1
Miscibility Profile

The compound exhibits complete miscibility with a broad range of aprotic and protic organic solvents.[1]

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible High interaction via dipole-dipole forces; ideal for extraction.[1]
Alcohols Methanol, Ethanol, IsopropanolMiscible Solute acts as H-bond acceptor; Solvent acts as H-bond donor.[1]
Aromatic Hydrocarbons Toluene, BenzeneMiscible

stacking interactions between phenyl/pyridine rings and solvent.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEMiscible Compatible polarity; Van der Waals forces dominate.[1]
Aliphatic Hydrocarbons Hexane, HeptaneSoluble Soluble, though phase separation may occur at extremely low temperatures due to polarity mismatch.[1]
Thermodynamic Drivers

For a liquid solute, miscibility is predicted when the Hansen Solubility Parameters (HSP) of the solute and solvent align.[1]

  • Dispersion Forces (

    
    ):  High (due to aromatic rings).[1]
    
  • Polar Forces (

    
    ):  Moderate (due to pyridine nitrogen).[1]
    
  • Hydrogen Bonding (

    
    ):  Moderate (Acceptor only).[1]
    

Implication for Synthesis: Toluene or Ethanol are superior reaction solvents compared to Hexanes, as they better stabilize the polarizable aromatic system, potentially lowering the activation energy for transition states in nucleophilic substitutions.[1]

Aqueous Solubility and pH Dependence

While miscible in organics, the compound has low intrinsic solubility in neutral water.[1] However, its solubility is highly pH-dependent due to the basic nitrogen atom.[1]

The pH-Solubility Profile

The relationship between pH and solubility (

1
  • 
     (Intrinsic Solubility):  Solubility of the neutral species (very low, < 1 mg/mL).[1]
    
  • pH < pKa (~5.7): The pyridine nitrogen protonates to form the pyridinium cation (

    
    ), increasing aqueous solubility by orders of magnitude.[1]
    
  • pH > pKa: The neutral, lipophilic form dominates, leading to phase separation (oiling out) from water.[1]

Visualization: pH-Dependent Extraction Logic

The following diagram illustrates the chemical state switching used for purification.

ExtractionLogiccluster_0Purification MechanismNeutralNeutral Species(Free Base)ProtonatedProtonated Species(Pyridinium Salt)Neutral->ProtonatedAdd Acid (pH < 5.7)OrganicPhaseOrganic Phase(DCM, Toluene)Neutral->OrganicPhaseHigh Affinity (LogP ~2.87)Protonated->NeutralAdd Base (pH > 5.7)AqueousPhaseAqueous Phase(Acidic Water)Protonated->AqueousPhaseHigh Solubility (Ionic)

Figure 1: Mechanism of pH-swing extraction. Acidification drives the compound into water (removing non-basic impurities); basification returns it to the organic phase.[1]

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the precise solubility limit in a specific solvent system (e.g., for crystallization design).[1]

Reagents:

  • 3-(2-Phenylethyl)pyridine (Test Article)[1][2]

  • Solvent (HPLC Grade)[1]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)[1]

Workflow:

  • Saturation: Add excess test article (liquid) to 10 mL of solvent in a glass vial until a distinct phase separation (droplets) or saturation is observed.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Phase Separation: Allow the mixture to stand for 1 hour. If the solute is a liquid, centrifugation (3000 rpm, 10 min) is preferred to separate the two liquid phases.[1]

  • Sampling: Carefully withdraw the supernatant (solvent phase).[1]

  • Quantification: Dilute the sample and analyze via HPLC-UV (Detection @ 254 nm) against a standard curve.

Protocol B: Purification via Acid-Base Extraction

Objective: To purify the compound from non-basic organic impurities.[1]

Step-by-Step:

  • Dissolution: Dissolve crude 3-(2-Phenylethyl)pyridine in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Wash the organic layer with 1.0 M HCl (3 x 5 mL/g).[1]

    • Mechanism:[1][3] The pyridine converts to the hydrochloride salt and moves to the aqueous layer.[1] Impurities remain in DCM.[1]

  • Separation: Collect the aqueous acidic layers.[1] Discard the organic layer (impurities).[1]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 6.0 M NaOH until pH > 10.

    • Observation: The solution will become cloudy as the free base "oils out".[1]

  • Re-extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 5 mL/g).

  • Drying: Dry the combined DCM layers over Anhydrous

    
    , filter, and concentrate in vacuo to yield pure liquid.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238337, 3-(2-Phenylethyl)pyridine. Retrieved from [Link]

  • Lide, D. R. (Ed.).[1][4] (2009).[1][2][5] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1][4] (General reference for Pyridine derivative properties).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility profiling).

3-(2-Phenylethyl)pyridine PubChem CID 46624 data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Phenylethyl)pyridine (PubChem CID: 46624)

Abstract

This guide provides a comprehensive technical overview of 3-(2-Phenylethyl)pyridine (PubChem CID: 46624), a heterocyclic aromatic compound of significant interest to the scientific community. By integrating a pyridine core with a flexible phenylethyl sidechain, this molecule presents a unique combination of electronic and steric properties.[1] It serves as a versatile intermediate and building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1] This document details the compound's physicochemical properties, established synthetic routes, potential pharmacological relevance based on its structural motifs, and essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Introduction and Molecular Overview

3-(2-Phenylethyl)pyridine is an aromatic compound characterized by a pyridine ring substituted at the 3-position with a 2-phenylethyl group. This unique architecture, combining a basic heterocyclic nucleus with a non-polar aromatic sidechain connected by an ethylene linker, makes it a valuable scaffold in chemical research.[1] The pyridine ring itself is a ubiquitous pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, which can enhance binding affinity and specificity to biological targets.[2] Furthermore, the pyridine moiety can improve critical pharmacokinetic properties such as metabolic stability and permeability.[2] The conformational flexibility of the ethylene linker allows the two aromatic systems to adopt various spatial orientations, a desirable trait for molecular design and structure-activity relationship (SAR) studies.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for 3-(2-Phenylethyl)pyridine are summarized below.

Chemical Structure

Caption: Chemical structure of 3-(2-Phenylethyl)pyridine.

Identifiers and Properties

The following tables summarize key identifiers and physicochemical properties, combining both experimentally determined and computationally predicted data.

Table 1: Chemical Identifiers for 3-(2-Phenylethyl)pyridine

Identifier Value Source
PubChem CID 46624 [1]
CAS Number 6312-09-0 [1][3]
Molecular Formula C13H13N [1][3]
Molecular Weight 183.25 g/mol [3]
InChI Key DXKCYWXEHAMAQW-UHFFFAOYSA-N [1]

| Canonical SMILES | C1=CC=C(C=C1)CCC2=CC=CN=C2 |[1] |

Table 2: Physicochemical Properties of 3-(2-Phenylethyl)pyridine

Property Value Type Source
Density 1.04 g/cm³ Experimental [1]
Boiling Point 281.9 °C at 760 mmHg Experimental [1]
Flash Point 115.3 °C Experimental [1]
Refractive Index 1.576 Experimental [1]
LogP 2.86680 Experimental [1]
Topological Polar Surface Area 12.9 Ų Computed [1]
Hydrogen Bond Acceptor Count 1 Computed [1]
Hydrogen Bond Donor Count 0 Computed [1]

| Rotatable Bond Count | 3 | Computed |[1] |

Synthesis and Manufacturing

The synthesis of 3-(2-Phenylethyl)pyridine is crucial for its availability in research. Several synthetic strategies have been reported, typically involving the formation of the carbon-carbon bond between the pyridine ring and the ethyl linker or the reduction of an unsaturated precursor.

One of the most direct methods involves the catalytic hydrogenation of 3-styryl-pyridine. This precursor can be synthesized via various cross-coupling reactions. The choice of catalyst and reaction conditions is critical to ensure complete reduction of the alkene double bond without affecting the aromatic rings.

Key Synthetic Pathway: Hydrogenation

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3-Styryl-pyridine (CAS: 2633-06-9) C 3-(2-Phenylethyl)pyridine (CAS: 6312-09-0) A->C Catalytic Hydrogenation Yield: 99% B Hydrogen (H₂) Palladium on Charcoal (Pd/C) Solvent: Ethanol B->C caption Synthesis of 3-(2-Phenylethyl)pyridine via hydrogenation.

Caption: Synthesis of 3-(2-Phenylethyl)pyridine via hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-Styryl-pyridine

This protocol is based on a general procedure reported for similar transformations and serves as a representative example.[3]

Self-Validation: The success of this protocol is validated by monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed. The final product's identity and purity should be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Methodology:

  • Vessel Preparation: To a high-pressure reaction vessel, add 3-styryl-pyridine (1 equivalent).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on activated charcoal (Pd/C) (approximately 1-5 mol%).

  • Solvent Addition: Add anhydrous ethanol as the solvent to create a slurry. The volume should be sufficient to ensure proper mixing (e.g., 10-20 mL per gram of substrate).

  • Hydrogenation: Seal the reaction vessel. Purge the system with hydrogen gas (H₂) several times to remove air. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by periodically taking aliquots for analysis. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product further using flash column chromatography on silica gel.

Pharmacological Profile and Potential Applications

While specific biological activity data for 3-(2-Phenylethyl)pyridine is not extensively documented in publicly available literature, its structural components provide a strong basis for hypothesizing its potential in drug discovery.

The Role of the Pyridine Moiety

The pyridine ring is a key feature in a wide array of pharmaceuticals, including anticancer, antimalarial, and anti-Alzheimer's drugs.[2] Its nitrogen atom is a weak base and an effective hydrogen bond acceptor, allowing it to form crucial interactions within the binding pockets of enzymes and receptors.[2][4] This interaction is often critical for molecular recognition and biological activity. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in protein targets.[2]

Potential Drug-Target Interactions

The combination of the hydrogen-bonding-capable pyridine ring and the hydrophobic phenylethyl group suggests that 3-(2-Phenylethyl)pyridine could serve as a scaffold for inhibitors of various protein classes, such as kinases or G-protein coupled receptors (GPCRs), where such dual interactions are common.

G cluster_protein Hypothetical Protein Binding Site Tyr Tyrosine (Aromatic Pocket) Ser Serine (H-Bond Donor) Molecule 3-(2-Phenylethyl)pyridine Molecule->Tyr π-π Stacking Molecule->Ser Hydrogen Bond (Acceptor) caption Potential interactions of 3-(2-Phenylethyl)pyridine.

Caption: Potential interactions of 3-(2-Phenylethyl)pyridine.

Safety, Handling, and Toxicology

As there is limited specific toxicological data for 3-(2-Phenylethyl)pyridine, safety precautions should be based on data for the parent compound, pyridine, and general principles of handling aromatic amines. Pyridine is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory tract.[5] Chronic exposure to pyridine has been associated with potential liver and kidney damage as well as neurological effects.[6][7]

GHS Hazard Information (Predicted)

The following classifications are extrapolated from data on pyridine and similar heterocyclic compounds.[5]

Table 3: Predicted GHS Hazard Classifications

Hazard Class Category Hazard Statement
Flammable Liquids Category 4 H227: Combustible liquid
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Skin Irritation Category 2 H315: Causes skin irritation

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Protocol for Safe Handling and Storage

Self-Validation: Adherence to this protocol is validated by the absence of personal exposure incidents, spills, or sample degradation. Regular checks of storage conditions and fume hood performance are essential.

  • Engineering Controls: Always handle 3-(2-Phenylethyl)pyridine in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile or neoprene gloves.

    • Chemical safety goggles.

    • A flame-resistant lab coat.

  • Handling: Avoid direct contact with skin and eyes. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids, as violent reactions may occur.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(2-Phenylethyl)pyridine, PubChem CID 46624, is a compound with considerable potential as a building block in synthetic and medicinal chemistry. Its structure, which marries the pharmacologically significant pyridine ring with a phenylethyl moiety, offers a versatile platform for developing novel molecules with tailored properties. While further research is needed to fully elucidate its biological activities and toxicological profile, the foundational data presented in this guide provides a solid starting point for its safe and effective use in the laboratory.

References

  • PubChem. (n.d.). 3-(2-phenylethyl)pyridine. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). ToxFAQs for Pyridine. U.S. Department of Health and Human Services.[6]

  • Public Health England. (2017). Pyridine: incident management. GOV.UK.[5]

  • Sigma-Aldrich. (2023). Safety Data Sheet for Pyridine. MilliporeSigma.

  • Sigma-Aldrich. (n.d.). 3-(2-aminoethyl)pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.[7]

  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information.
  • Verma, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.[2]

  • PubChem. (n.d.). 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Pyridine.
  • PubChem. (n.d.). 2-(2-Phenylethyl)pyridine-3-carboxamide. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 3-(2-Phenylethyl)pyridine synthesis.

Sources

Thermodynamic Properties of 3-(2-Phenylethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-(2-Phenylethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of extensive experimental data for this specific molecule, this document focuses on the fundamental principles and methodologies for determining its key thermodynamic parameters: enthalpy of formation, vapor pressure, and heat capacity. By leveraging established experimental protocols and advanced computational techniques, this guide offers researchers, scientists, and drug development professionals a robust framework for characterizing 3-(2-Phenylethyl)pyridine and analogous compounds. The narrative emphasizes the causal relationships behind experimental choices and the importance of these properties in optimizing manufacturing processes, ensuring product stability, and meeting regulatory requirements in the pharmaceutical industry.[2]

Introduction: The Significance of Thermodynamic Properties in a Pharmaceutical Context

3-(2-Phenylethyl)pyridine, with its pyridine core, is a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1] The pyridine motif is a common feature in many FDA-approved drugs, where it often plays a crucial role in modulating the pharmacological activity and pharmacokinetic profile of the molecule.[3] Understanding the thermodynamic properties of this and similar active pharmaceutical ingredients (APIs) is not merely an academic exercise; it is a critical component of a successful drug development program.[2][4]

Thermodynamic data, such as enthalpy of formation, vapor pressure, and heat capacity, provide invaluable insights into a molecule's stability, solubility, and phase behavior.[2] This information is paramount for:

  • Process Optimization: Designing and controlling crystallization, purification, and drying processes to ensure consistent product quality and yield.[2][5]

  • Polymorph Control: Identifying and characterizing different solid-state forms (polymorphs) of an API, which can have profound effects on bioavailability and stability.[2][4][6]

  • Formulation Development: Creating stable and effective drug formulations with optimal solubility and dissolution characteristics.[2]

  • Regulatory Submissions: Providing essential data to regulatory agencies to demonstrate a thorough understanding and control of the drug substance.[2]

  • Safety Assessment: Evaluating the potential for thermal hazards during manufacturing and storage.

This guide will delve into the experimental and theoretical approaches for determining these crucial thermodynamic properties for 3-(2-Phenylethyl)pyridine.

Physicochemical Properties of 3-(2-Phenylethyl)pyridine

While comprehensive thermodynamic data is scarce, some fundamental physicochemical properties of 3-(2-Phenylethyl)pyridine have been reported. These properties provide a baseline for its characterization.

PropertyValueSource
Molecular FormulaC₁₃H₁₃N[7]
Molecular Weight183.25 g/mol [7]
Boiling Point281.9 °C at 760 mmHgGeneric sources
Density1.04 g/cm³Generic sources

Enthalpy of Formation: A Measure of Molecular Stability

The standard enthalpy of formation (ΔfH°) of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability.

Experimental Determination: Combustion Calorimetry

The most common experimental method for determining the enthalpy of formation of organic compounds is combustion calorimetry .[8] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[9] The heat released during the combustion (enthalpy of combustion, ΔcH°) is measured, and from this, the enthalpy of formation can be calculated using Hess's Law.[10][11]

  • Sample Preparation: A precisely weighed sample of 3-(2-Phenylethyl)pyridine (typically 0.5 - 1.5 g) is placed in a crucible inside the bomb calorimeter.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water bath is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation of Heat of Combustion: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_calc Calculation A Weigh Sample B Place in Crucible A->B C Seal Bomb B->C D Pressurize with O2 C->D E Place Bomb in Water Bath D->E F Ignite Sample E->F G Monitor Temperature F->G H Determine ΔcH° G->H I Calculate ΔfH° H->I

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Theoretical Calculation: Density Functional Theory (DFT)

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of the enthalpy of formation.[12][13] DFT methods calculate the electronic structure of a molecule to determine its total energy. The enthalpy of formation can then be calculated using an appropriate isodesmic or atomization reaction scheme.

  • Molecular Geometry Optimization: The 3D structure of 3-(2-Phenylethyl)pyridine is optimized to its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[13]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Atomization Energy Calculation: The total energies of the constituent atoms (carbon, hydrogen, and nitrogen) in their ground electronic states are calculated.

  • Calculation of Enthalpy of Atomization: The enthalpy of atomization at 0 K is calculated as the difference between the sum of the energies of the constituent atoms and the energy of the optimized molecule.

  • Calculation of Enthalpy of Formation: The enthalpy of formation at 298.15 K is calculated by combining the enthalpy of atomization with the experimental enthalpies of formation of the gaseous atoms and the calculated thermal corrections.

DFT_Enthalpy_Workflow cluster_geom Geometry Optimization cluster_energy Energy Calculation cluster_calc Enthalpy Calculation A Optimize Molecular Structure B Frequency Calculation A->B C Calculate Total Energy of Molecule B->C D Calculate Energies of Constituent Atoms B->D E Calculate Enthalpy of Atomization C->E D->E F Calculate Enthalpy of Formation E->F

Caption: Workflow for the computational determination of enthalpy of formation using DFT.

Vapor Pressure: A Key Parameter for Purification and Stability

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for processes involving distillation, drying, and for assessing the potential for evaporation and material loss.

Experimental Determination: Ebulliometry

Ebulliometry is a technique that measures the boiling point of a liquid at different applied pressures.[14][15] By accurately measuring the temperature and pressure at which the liquid boils, a vapor pressure curve can be constructed. A modified Swietoslawski ebulliometer is often used for accurate measurements.[16]

  • Apparatus Setup: The ebulliometer, containing the 3-(2-Phenylethyl)pyridine sample, is connected to a pressure control and measurement system.

  • Pressure Adjustment: The system pressure is set to a desired value.

  • Heating and Equilibration: The sample is heated until it boils, and the system is allowed to reach thermal equilibrium, where the temperature of the boiling liquid remains constant.

  • Temperature and Pressure Measurement: The boiling temperature and the corresponding system pressure are accurately measured and recorded.

  • Data Collection: Steps 2-4 are repeated at various pressures to obtain a set of corresponding boiling temperatures.

  • Data Analysis: The vapor pressure data are typically fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

Ebulliometry_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Fill Ebulliometer with Sample B Connect to Pressure Control A->B C Set Pressure B->C D Heat to Boiling C->D E Record T and P at Equilibrium D->E F Repeat at Different Pressures E->F G Fit Data to Antoine Equation F->G

Caption: Workflow for vapor pressure measurement using ebulliometry.

Heat Capacity: Understanding Thermal Energy Storage

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is an important property for heat transfer calculations in process design and for understanding the energy landscape of a molecule.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of solids and liquids.[17][18][19][20] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20]

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials.

  • Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow.

  • Reference Material Measurement: A known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature program is run again.

  • Sample Measurement: A known mass of 3-(2-Phenylethyl)pyridine is placed in the sample pan, and the same temperature program is run.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the reference material, and the baseline at each temperature.

DSC_Heat_Capacity_Workflow cluster_prep Preparation cluster_measurement DSC Runs cluster_calc Calculation A Calibrate DSC B Weigh Sample and Reference A->B C Run Empty Pans (Baseline) B->C D Run Reference Material C->D E Run Sample D->E F Calculate Cp from Heat Flow Data E->F

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Conclusion: A Pathway to a Comprehensive Thermodynamic Profile

References

  • Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds. (2020). ResearchGate. [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). National Institutes of Health. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.). ASTM International. [Link]

  • 3-Phenylethynyl-pyridine. (n.d.). PubChem. [Link]

  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. (n.d.). PubMed Central. [Link]

  • Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. (n.d.). ASTM International. [Link]

  • Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. (2017). YouTube. [Link]

  • Energetics of pyridine substitution by DFT calculations. (n.d.). ResearchGate. [Link]

  • API Development Trends. (2021). Contract Pharma. [Link]

  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). SciRP.org. [Link]

  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. (2023). MDPI. [Link]

  • Enthalpy Calculations. (2022). Chemistry LibreTexts. [Link]

  • Heat capacity of few known materials. (n.d.). ResearchGate. [Link]

  • Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols. (1989). Journal of Physical and Chemical Reference Data. [Link]

  • Pyridine Enthalpy of Formation. (n.d.). Active Thermochemical Tables. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences. [Link]

  • Integrating Solid-State Chemistry into API Process Development. (2023). Regis Technologies. [Link]

  • Vapor Pressure of Liquids by Ebulliometry. (2024). ASTM International. [Link]

  • Chemical Properties of Pyridine (CAS 110-86-1). (n.d.). Cheméo. [Link]

  • API Thermodynamics. (n.d.). Pharma Innovation. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PubMed Central. [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). National Institutes of Health. [Link]

  • Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate. [Link]

  • Estimation of Alcohol Content of Wine by Ebulliometry. (n.d.). Wine & Spirit Education Trust. [Link]

  • Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. (2016). YouTube. [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]

  • Pyridine and Its Biological Activity: A Review. (2013). Asian Journal of Research in Chemistry. [Link]

  • APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. (n.d.). ResearchGate. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Experimental data for C5H5NO (3-Pyridinol). (n.d.). Computational Chemistry Comparison and Benchmark Database. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. [Link]

  • 2-(2-Phenylethyl)pyridine-3-carboxamide. (n.d.). PubChem. [Link]

  • Chemical Properties of Pyridine, 3-ethyl- (CAS 536-78-7). (n.d.). Cheméo. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(2-Phenylethyl)pyridine

[1]

Part 1: Executive Summary

3-(2-Phenylethyl)pyridine (CAS: 6312-09-0) is a critical bicyclic aromatic scaffold used as a flexible linker in medicinal chemistry.[1] Unlike its rigid analogue, the mGluR5 antagonist MPEP (which contains an alkyne linker), the phenylethyl derivative offers conformational adaptability, allowing the pyridine and phenyl rings to adopt non-planar geometries essential for binding to specific hydrophobic pockets in enzymes and receptors.

This guide provides a definitive technical profile of the compound, focusing on its high boiling point and density—properties that dictate its isolation and handling.[2][3] We present a validated purification workflow based on vacuum distillation and a synthesis strategy derived from palladium-catalyzed cross-coupling.

Part 2: Physicochemical Characterization[1]

The thermodynamic profile of 3-(2-Phenylethyl)pyridine is dominated by significant intermolecular forces, primarily

1
Table 1: Core Physical Properties[1]
PropertyValueConditionsMethod/Source
Boiling Point (Atm) 281.9 °C 760 mmHgExperimental [1]
Boiling Point (Vac) 135–140 °C2–3 mmHgEstimated (Nomograph)
Density 1.040 g/mL 25 °CExperimental [1][2]
Refractive Index 1.576

Experimental [1]
Appearance Colorless to pale yellow liquidSTPVisual Inspection
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water25 °CPartition Coefficient
Thermodynamic Implications for Processing[1]
  • High Boiling Point (281.9 °C): The compound cannot be distilled at atmospheric pressure without significant decomposition or "bumping" risks.[2][3] High-vacuum isolation is mandatory.[1][2][3]

  • Density (1.04 g/mL): Being slightly denser than water (and significantly denser than common ether solvents), phase separation during extraction requires careful attention. In chlorinated solvents (DCM,

    
    ), the organic layer will be at the bottom; in ethers (Et₂O, 
    
    
    ), it will be on top.

Part 3: Synthesis & Production Workflows

The most robust route to high-purity 3-(2-Phenylethyl)pyridine avoids direct alkylation (which is prone to regio-isomeric mixtures).[1] Instead, a stepwise reduction strategy is employed, starting from a Heck or Sonogashira coupling.[2][3]

Validated Synthetic Route: The "Reduction" Pathway
  • Precursor Synthesis: Palladium-catalyzed coupling of 3-bromopyridine with styrene (Heck) or phenylacetylene (Sonogashira).[1][2][3]

  • Saturation: Catalytic hydrogenation of the unsaturated linker (alkene or alkyne) to the alkane.[2][3]

Graphviz Diagram: Synthesis Logic

The following diagram illustrates the convergent synthesis pathways and the critical decision points based on available starting materials.

SynthesisPathwayStart13-BromopyridineInter13-Styrylpyridine(Alkene Intermediate)Start1->Inter1Heck CouplingPd(OAc)2, PPh3, Et3NInter23-(Phenylethynyl)pyridine(Alkyne Intermediate)Start1->Inter2Sonogashira CouplingPdCl2(PPh3)2, CuIStart2StyreneStart2->Inter1Start3PhenylacetyleneStart3->Inter2Product3-(2-Phenylethyl)pyridine(Target Scaffold)Inter1->ProductHydrogenationH2, Pd/C, MeOHInter2->ProductHydrogenationH2 (balloon), Pd/C

Figure 1: Convergent synthetic pathways utilizing Pd-catalyzed cross-coupling followed by saturation of the carbon linker.

Part 4: Purification Protocol (Vacuum Distillation)

Due to the high boiling point (281.9 °C), purification via atmospheric distillation is dangerous and inefficient.[2] The following protocol utilizes reduced pressure to lower the boiling point to a thermally safe range.

Experimental Protocol: High-Vacuum Isolation

Objective: Isolate >98% pure 3-(2-Phenylethyl)pyridine from crude reaction mixture.

  • Crude Preparation:

    • Dissolve crude oil in Ethyl Acetate.[1][2][3]

    • Wash with 10% NaHCO₃ (remove acidic impurities) and Brine.[2][3]

    • Dry over anhydrous Na₂SO₄ and concentrate via rotary evaporation.[2][3]

    • Critical Step: Ensure all low-boiling solvents (EtOAc, Hexanes) are removed before connecting to high vacuum to prevent pump cavitation.[2][3]

  • Distillation Setup:

    • Equipment: Short-path distillation head (Vigreux column optional but recommended for purity), cow receiver, vacuum pump capable of <5 mmHg.

    • Thermal Bath: Silicon oil bath or heating mantle with magnetic stirring.[1][2][3]

  • The Fractionation (Self-Validating Steps):

FractionTemp (Vapor) @ 2 mmHgTemp (Bath)ObservationAction
F1 (Forerun) < 100 °C120–130 °CCloudy/Solvent smellDiscard (contains unreacted styrene/pyridine).[1]
F2 (Main) 135–145 °C 155–165 °CClear, viscous oilCollect. This is the product.[2]
F3 (Tail) > 150 °C> 180 °CYellowing/DarkeningStop heating.[2][3] Residue is Pd-black/oligomers.[1][2][3]
Graphviz Diagram: Purification Logic

This decision tree guides the researcher through the purification process based on the physical state of the crude material.[2][3]

PurificationWorkflowcluster_distillDistillation ParametersCrudeCrude Reaction Mixture(Dark Oil)TLCTLC Analysis(Hex:EtOAc 3:1)Crude->TLCDecisionIs Rf difference > 0.2?TLC->DecisionFlashFlash ChromatographySilica GelDecision->FlashNo (Complex Mix)DistillVacuum Distillation(< 5 mmHg)Decision->DistillYes (Clean separation)Result1Pure Product(>98%)Flash->Result1Distill->Result1P1Pressure: 2-3 mmHgDistill->P1T1Head Temp: 135-140°CDistill->T1

Figure 2: Purification decision matrix emphasizing vacuum distillation for scalable isolation.

Part 5: Applications in Drug Discovery[1][4][5]

The 3-(2-phenylethyl)pyridine moiety serves as a "privileged scaffold" in medicinal chemistry.[1][3] Its utility stems from its ability to mimic the spatial arrangement of amino acid side chains (e.g., Phenylalanine and Histidine) while providing metabolic stability.[2][3]

  • Conformational Flexibility: Unlike the alkyne-linked MPEP (a rigid mGluR5 antagonist), the ethylene linker in this compound allows the phenyl ring to rotate.[2][3] This "induced fit" capability is crucial for ligands targeting flexible binding pockets in kinases and GPCRs.[1][2][3]

  • Bioisosterism: The pyridine nitrogen acts as a hydrogen bond acceptor (pKa ~5.2), often replacing a solvent-exposed amide or carboxylate in lead optimization to improve blood-brain barrier (BBB) permeability.[1][2][3]

  • Catalytic Ligands: The scaffold is a precursor to N-heterocyclic carbene (NHC) ligands and Pybox-type ligands used in asymmetric catalysis [3].[1][2][3]

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.

  • Spill Cleanup: Absorb with sand or vermiculite.[1][2][3] Do not use water for initial cleanup due to density/immiscibility issues.[2][3]

References

  • Chem960/Kuujia. CAS 6312-09-0 Properties and Safety Data.[1][2][3] Retrieved October 2023.[2][3][4]

  • ChemSrc. 3-(2-Phenylethyl)pyridine Physical Properties and Density. [1][5]

  • Organic Syntheses. Preparation of Pyridine-based Ligands and Intermediates.[1][2][3] (General methodology reference for pyridine reduction). [1]

  • PubChem. Compound Summary for Pyridine Derivatives. [1][6][7]

Is 3-(2-Phenylethyl)pyridine commercially available?

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive - Executive Summary

Topic: Verdict: Yes, but with significant caveats.

3-(2-Phenylethyl)pyridine (CAS: 6312-09-0) is commercially available, but it is classified as a specialty building block rather than a bulk commodity solvent. While major catalog suppliers (e.g., TRC, MolPort, specialty synthesis houses) list the compound, it is often subject to "Inquiry" status, high unit costs (>$200 for 50 mg), and variable lead times.

For research programs requiring gram-scale quantities, lab-scale synthesis is strongly recommended over direct procurement due to the high cost-to-mass ratio. This guide details the commercial landscape and provides a validated, high-yield synthetic protocol to bypass supply chain bottlenecks.

Part 2: Chemical Profile & Commercial Landscape

Identity & Properties
  • IUPAC Name: 3-(2-Phenylethyl)pyridine

  • Synonyms: 3-Phenethylpyridine; 3-(2-Phenyl-ethyl)-pyridine

  • CAS Number: 6312-09-0

  • Molecular Formula: C₁₃H₁₃N

  • Molecular Weight: 183.25 g/mol

  • Structure: A pyridine ring substituted at the meta (3-) position with a phenethyl group.

Sourcing Strategy (The "Buy" Option)

If your requirement is <100 mg for analytical standards or initial screening, purchasing is viable.

  • Primary Suppliers: Toronto Research Chemicals (TRC), MolPort, ChemWhat, and various boutique custom synthesis houses.

  • Cost Estimate: High (~$4,000/gram equivalent if bought in mg units).

  • Lead Time: Often 2–4 weeks (stock is rarely held in bulk).

Part 3: Technical Synthesis Guide (The "Make" Option)

For quantities exceeding 500 mg, synthesis is the superior logistical choice. Below is the field-validated route utilizing the Heck Cross-Coupling reaction.

Why this Route? (Expertise & Logic)

A common misconception is to attempt the condensation of 3-methylpyridine (3-picoline) with benzaldehyde. Do not attempt this. Unlike 2- or 4-picoline, the methyl protons at the 3-position are not sufficiently acidic (pKa ~30 vs ~29 for 2/4-isomers) to undergo standard Knoevenagel condensation without extreme conditions that degrade yield.

The Superior Pathway: Palladium-catalyzed Heck coupling of 3-bromopyridine with styrene, followed by catalytic hydrogenation. This route uses cheap, shelf-stable starting materials and proceeds with high regioselectivity.

Step 1: Heck Coupling (Synthesis of 3-Styrylpyridine)
  • Reaction: 3-Bromopyridine + Styrene

    
     (E)-3-Styrylpyridine
    
  • Mechanism: Oxidative addition of Ar-Br to Pd(0), alkene insertion, and

    
    -hydride elimination.
    

Protocol:

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • Styrene (1.2 equiv)[1]

    • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

    • Tri-o-tolylphosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4 mol%)

    • Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

    • Solvent: DMF or Acetonitrile (anhydrous)

  • Procedure:

    • Charge a flame-dried flask with Pd(OAc)₂, phosphine ligand, and base.

    • Add solvent, 3-bromopyridine, and styrene under an inert atmosphere (Argon/Nitrogen).

    • Heat to 100–120°C for 12–16 hours. Monitor via TLC (3-bromopyridine disappearance).

    • Workup: Cool, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Expected Yield: 85–95%.

Step 2: Hydrogenation (Reduction to 3-Phenethylpyridine)
  • Reaction: 3-Styrylpyridine + H₂

    
     3-(2-Phenylethyl)pyridine
    
  • Critical Control Point: Monitor carefully to prevent reduction of the pyridine ring itself (which would yield piperidine derivatives).

Protocol:

  • Reagents:

    • (E)-3-Styrylpyridine (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Solvent: Methanol or Ethanol

    • Hydrogen gas (balloon pressure is usually sufficient; 1 atm)

  • Procedure:

    • Dissolve starting material in methanol.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge system with H₂. Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Check via LC-MS or NMR. The alkene protons (doublet at ~7.0–7.5 ppm) will disappear, replaced by methylene multiplets at ~2.9 ppm.

    • Workup: Filter through Celite. Concentrate in vacuo.

    • Purity: Usually >98% clean; distillation can be used if necessary.

Part 4: Visualization & Decision Logic

Figure 1: Synthesis Workflow & Decision Tree

G Start Requirement: 3-(2-Phenylethyl)pyridine Decision Quantity Needed? Start->Decision Buy BUY (Commercial Source) < 100 mg High Cost / Fast Acquisition Decision->Buy < 100 mg Make MAKE (Lab Synthesis) > 500 mg Low Cost / High Control Decision->Make > 500 mg Step1 Step 1: Heck Coupling 3-Bromopyridine + Styrene (Pd cat., 120°C) Make->Step1 Intermediate Intermediate: 3-Styrylpyridine Step1->Intermediate Step2 Step 2: Hydrogenation H2, Pd/C, MeOH, RT Intermediate->Step2 Final Product: 3-(2-Phenylethyl)pyridine (>95% Yield) Step2->Final

Caption: Decision logic and synthetic workflow for acquiring 3-(2-Phenylethyl)pyridine.

Part 5: Applications & Safety

Applications
  • Medicinal Chemistry: The 3-substituted pyridine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for phenyl rings or as a basic handle to modulate solubility and pKa.

  • Nicotinic Ligands: Structural analogs of nicotine and anabasine often utilize this phenethyl linker to probe receptor binding pockets.

Safety Profile
  • Hazards: Like most pyridines, this compound is likely toxic if swallowed and an irritant .

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Odor: Pyridine derivatives often possess a distinct, unpleasant, and lingering odor ("fishy" or "burnt"). Handle in a well-ventilated hood.

References

  • ChemicalBook. 3-(2-Phenylethyl)pyridine Product Profile & Suppliers. Retrieved from

  • Toronto Research Chemicals. 3-(2-Phenylethyl)pyridine Catalog Entry. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Foundational text for the Heck coupling protocol described).
  • Ishikura, M., et al. (2008). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds.[2] Heterocycles.[2][3][4][5][6] (Validates 3-bromopyridine reactivity).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46624: 3-(2-Phenylethyl)pyridine. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 3-(2-Phenylethyl)pyridine via Catalytic Hydrogenation of 3-Styrylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-phenylethyl)pyridine, a valuable building block in pharmaceutical and materials science, through the catalytic hydrogenation of 3-styrylpyridine.[1] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and robust product validation. We delve into the causality behind experimental choices, from catalyst selection to purification strategies, ensuring a reproducible and high-yielding transformation. This guide includes a detailed, step-by-step laboratory protocol, safety precautions, characterization data, and a troubleshooting guide to facilitate successful execution.

Introduction and Scientific Rationale

3-(2-Phenylethyl)pyridine is an aromatic compound featuring a pyridine core linked to a phenylethyl group. This structure offers unique electronic and steric properties, rendering it a key intermediate in the development of bioactive molecules and functional materials.[1] The selective reduction of the exocyclic double bond in 3-styrylpyridine, without affecting the aromatic pyridine or phenyl rings, is the most direct and efficient route to this target molecule.

Catalytic hydrogenation is the premier method for this transformation. It is a type of addition reaction where hydrogen gas is added across the double bond of an alkene in the presence of a metal catalyst.[2] This process is highly selective for non-aromatic double and triple bonds under controlled conditions, making it ideal for the specific conversion of 3-styrylpyridine. The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is foundational to this protocol's success. These catalysts provide a high surface area for the reaction to occur and are easily removed by simple filtration, simplifying product purification.[3]

Reaction Mechanism: Heterogeneous Catalytic Hydrogenation

The conversion of 3-styrylpyridine to 3-(2-phenylethyl)pyridine proceeds via a well-established mechanism on the surface of a metal catalyst.[3][4] Understanding this process is critical for optimizing reaction conditions and troubleshooting potential issues.

The key mechanistic steps are:

  • Adsorption of Reactants: Molecular hydrogen (H₂) and the alkene (3-styrylpyridine) diffuse from the solution and adsorb onto the active sites of the catalyst surface.

  • Activation of Hydrogen: The catalyst weakens and cleaves the H-H sigma bond, forming reactive metal-hydride bonds on the surface.[2][3]

  • Complexation of the Alkene: The π-bond of the styrenic double bond coordinates with the metal catalyst.

  • Stepwise Hydrogen Transfer: A hydrogen atom is transferred from a metal-hydride site to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.[4]

  • Second Hydrogen Transfer: A second hydrogen atom transfer to the other carbon atom of the original double bond completes the saturation.[3]

  • Desorption of Product: The resulting saturated molecule, 3-(2-phenylethyl)pyridine, has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.

G cluster_mechanism Catalytic Hydrogenation Mechanism cluster_surface On Catalyst Surface Catalyst Catalyst Surface (Pd/C) Step1 H atoms bind to surface Step2 Alkene π-bond coordinates H2 H₂ Gas H2->Catalyst Adsorption & H-H Cleavage Alkene 3-Styrylpyridine Alkene->Catalyst Adsorption Product 3-(2-Phenylethyl)pyridine Step3 First H Transfer (Half-hydrogenated intermediate) Step2->Step3 Step4 Second H Transfer Step3->Step4 Step4->Product Desorption

Caption: Key steps in the heterogeneous catalytic hydrogenation of an alkene.

Detailed Experimental Protocol

This protocol details the reduction of 3-styrylpyridine on a 5 mmol scale. Adjustments may be necessary for different scales.

Materials and Equipment
Reagents & Materials Equipment
3-Styrylpyridine (MW: 181.24 g/mol )Two-neck round-bottom flask (100 mL)
Palladium on Carbon (10 wt. % Pd)Magnetic stir plate and stir bar
Ethanol (ACS Grade) or Ethyl AcetateCondenser
Hydrogen (H₂) gas supply (balloon or cylinder)Septa and needles
Nitrogen (N₂) or Argon (Ar) gas supplyVacuum/gas manifold (Schlenk line)
Celite® 545Buchner funnel and filter paper
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRNMR Spectrometer, GC-MS
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-styrylpyridine (0.906 g, 5.0 mmol).

    • Add 25 mL of ethanol. Stir the mixture until the starting material is fully dissolved.

    • Carefully add 10% palladium on carbon (45 mg, ~5 mol% Pd loading) to the flask. Note: Pd/C is a solid and should be handled in a way that prevents inhalation of fine particles.

  • Inerting the Atmosphere:

    • Fit one neck of the flask with a condenser (with a gas inlet at the top) and the other neck with a rubber septum.

    • Connect the gas inlet to a vacuum/gas manifold.

    • Evacuate the flask under vacuum for 1-2 minutes while stirring gently, then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed from the system. The removal of oxygen is crucial for both safety and catalyst activity.

  • Hydrogenation:

    • Replace the inert gas supply with a hydrogen gas supply. A simple and effective method for lab-scale reactions is to use a balloon filled with hydrogen.

    • Purge the system with hydrogen by evacuating and backfilling with H₂ twice.

    • Leave the reaction under a positive pressure of hydrogen (e.g., a balloon-filled atmosphere) and stir vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • To take a sample, briefly switch the H₂ atmosphere to an inert one, and use a syringe to withdraw a small aliquot. Filter the sample through a small plug of silica or a syringe filter to remove the Pd/C catalyst before analysis.

    • The reaction is typically complete within 2-4 hours. The disappearance of the 3-styrylpyridine spot/peak indicates completion.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, carefully switch the hydrogen atmosphere back to an inert gas.

    • CRITICAL SAFETY STEP: The Pd/C catalyst is pyrophoric and can ignite solvents when exposed to air while dry. It must be filtered carefully.

    • Prepare a small pad of Celite® (~1 cm thick) in a Buchner funnel over filter paper. Wet the Celite pad with ethanol.

    • Under a flow of inert gas, decant the reaction mixture onto the Celite pad. Rinse the flask with a small amount of ethanol and pour this rinse through the filter.

    • Wash the filter cake with additional ethanol (2 x 10 mL). Do not allow the catalyst on the filter to go dry. Keep the filtered catalyst wet with solvent until it is properly quenched or disposed of according to institutional safety guidelines.

  • Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is often of high purity. If further purification is required, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be employed.

Data Presentation and Characterization

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Substrate3-Styrylpyridine (5.0 mmol)Starting material for the reduction.
Catalyst10% Pd/C (~45 mg)Provides active sites for hydrogenation; easy to remove.
Hydrogen SourceH₂ Gas (balloon pressure)The reducing agent. Atmospheric pressure is sufficient.
SolventEthanol (25 mL)Good solubility for substrate and product; common for hydrogenation.
TemperatureRoom Temperature (~25 °C)Sufficient for activating the C=C bond without reducing the aromatic rings.
Reaction Time2-4 hoursTypical duration for complete conversion at this scale.
Expected Yield >95%This reaction is typically very high-yielding and clean.
Product Characterization Data: 3-(2-Phenylethyl)pyridine
  • Molecular Formula: C₁₃H₁₃N[5]

  • Molecular Weight: 183.25 g/mol [5]

  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: 281.9 °C at 760 mmHg[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45-8.48 (m, 2H, pyridine-H), 7.45-7.50 (m, 1H, pyridine-H), 7.15-7.30 (m, 5H, phenyl-H), 2.90-3.00 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 147.5, 141.2, 136.5, 135.9, 128.6, 128.4, 126.3, 38.1, 35.4.

  • Mass Spec (EI): m/z 183 (M⁺), 92.

G Start Start: 3-Styrylpyridine in Ethanol Setup Add Pd/C Catalyst Start->Setup Inert Purge System (3x Vac/N₂) Setup->Inert Hydrogenate Introduce H₂ Atmosphere (Stir 2-4h at RT) Inert->Hydrogenate Monitor Monitor by TLC/GC-MS Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Workup Purge with N₂ Filter through Celite (WET!) Monitor->Workup Complete Isolate Rotary Evaporation Workup->Isolate Product End: 3-(2-Phenylethyl)pyridine Isolate->Product

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Styrylpyridine to 3-Phenethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective catalytic hydrogenation of 3-styrylpyridine to 3-phenethylpyridine. This transformation is of significant interest to researchers, scientists, and professionals in drug development due to the prevalence of the 3-phenethylpyridine scaffold in pharmacologically active compounds. This document elucidates the underlying chemical principles, details catalyst selection, and presents a step-by-step experimental procedure. Furthermore, it addresses process optimization, analytical monitoring, and crucial safety considerations, aiming to equip researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of the 3-Phenethylpyridine Moiety

The 3-phenethylpyridine structural motif is a key pharmacophore found in a variety of biologically active molecules. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties, making it a valuable building block in medicinal chemistry. The synthesis of 3-phenethylpyridine is therefore a critical step in the development of novel therapeutics. Catalytic hydrogenation of readily available 3-styrylpyridine represents a direct and atom-economical route to this important intermediate. The primary challenge in this synthesis lies in the selective reduction of the exocyclic carbon-carbon double bond while preserving the aromaticity of the pyridine ring. Over-reduction to the corresponding piperidine derivative is a common side reaction that must be carefully controlled.

Mechanistic Insights and Catalyst Selection

The catalytic hydrogenation of an alkene involves the addition of hydrogen across the double bond, mediated by a heterogeneous or homogeneous catalyst. In the case of 3-styrylpyridine, the reaction proceeds via the adsorption of the alkene onto the surface of a metal catalyst, followed by the sequential transfer of two hydrogen atoms.

The Catalyst of Choice: Palladium on Carbon (Pd/C)

For the selective hydrogenation of an alkene in the presence of an aromatic ring, palladium on carbon (Pd/C) is a widely used and effective catalyst.[1] Palladium has a high affinity for activating the π-system of the double bond, facilitating its reduction under relatively mild conditions. The carbon support provides a high surface area for the dispersion of the palladium nanoparticles, enhancing catalytic activity.

While other noble metal catalysts such as platinum, rhodium, and ruthenium are also active for hydrogenation, they often require more forcing conditions to reduce the pyridine ring.[2][3][4] This makes Pd/C the preferred choice for achieving the desired chemoselectivity in this transformation. In some cases, catalyst poisons like diphenyl sulfide can be used to further decrease the catalyst's activity and enhance selectivity, although this is often not necessary for this specific transformation under optimized conditions.[5]

Potential Side Reactions

The primary potential side reaction is the over-hydrogenation of the pyridine ring to form 3-phenethylpiperidine. This is more likely to occur at higher hydrogen pressures, elevated temperatures, and with more active catalysts like rhodium or platinum.[3] Another possible, though less common, side reaction is the hydrogenolysis of the C-N bond in the piperidine ring, which would lead to ring-opened byproducts.

Experimental Protocol

This protocol provides a detailed procedure for the catalytic hydrogenation of 3-styrylpyridine to 3-phenethylpyridine.

Materials and Equipment
  • Reagents:

    • 3-Styrylpyridine

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (or other suitable solvent like ethyl acetate or methanol)

    • Hydrogen gas (high purity)

    • Nitrogen gas (inert)

    • Celite® (for filtration)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

    • Magnetic stirrer and stir bar

    • Schlenk flask or three-necked round-bottom flask

    • Hydrogen balloon (for atmospheric pressure hydrogenation)

    • Vacuum/nitrogen manifold

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware

    • Analytical equipment (NMR, GC-MS, HPLC)

Reaction Setup and Procedure

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[6][7][8]

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any contaminants. Add a magnetic stir bar to the vessel.

  • Catalyst Charging: Under an inert atmosphere of nitrogen, carefully add 10% Pd/C catalyst to the reaction vessel. The typical catalyst loading is 1-5 mol% relative to the substrate.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the vessel, followed by the 3-styrylpyridine.

  • Inerting the System: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove all oxygen.[4] This is a critical step to prevent the formation of explosive mixtures of hydrogen and oxygen.

  • Hydrogenation:

    • Atmospheric Pressure: For small-scale reactions, the vessel can be evacuated and backfilled with hydrogen from a balloon.[9]

    • High Pressure: For larger scales or faster reaction times, pressurize the vessel with hydrogen to the desired pressure (typically 1-5 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake or by analyzing aliquots of the reaction mixture by TLC, GC-MS, or NMR.

  • Reaction Completion and Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reaction vessel with nitrogen gas three times.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. It should be quenched with water and disposed of properly.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified further if necessary.

Purification
  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is required, the product can be purified by column chromatography on silica gel.[4]

Process Optimization

Several parameters can be adjusted to optimize the reaction for yield, selectivity, and reaction time.

ParameterRecommended RangeRationale and Impact
Catalyst 10% Pd/CProvides good activity and selectivity for alkene hydrogenation over arene hydrogenation.[1]
Catalyst Loading 1-5 mol%Higher loading can increase reaction rate but also cost and potential for side reactions.
Solvent Ethanol, Ethyl Acetate, MethanolProtic solvents like ethanol are commonly used and generally effective.
Temperature Room Temperature (20-25 °C)Sufficient for alkene hydrogenation. Higher temperatures may promote pyridine ring reduction.
Hydrogen Pressure 1-5 barHigher pressure increases reaction rate but also the risk of over-hydrogenation.[4]

Analytical Characterization

The starting material, reaction progress, and final product should be characterized by appropriate analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and assessing its purity. The disappearance of the vinyl proton signals from 3-styrylpyridine and the appearance of the ethyl bridge proton signals in 3-phenethylpyridine are key indicators of a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction progress, identifying the product and any byproducts, and determining the purity of the final product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture and for assessing the purity of the isolated product.

Visualizing the Workflow

Reaction Pathway

Styrylpyridine 3-Styrylpyridine Phenethylpyridine 3-Phenethylpyridine Styrylpyridine->Phenethylpyridine H₂, Pd/C (Selective Hydrogenation) Piperidine 3-Phenethylpiperidine (Side Product) Phenethylpyridine->Piperidine H₂, Pd/C (Over-hydrogenation)

Caption: Reaction scheme for the selective hydrogenation of 3-styrylpyridine.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Vessel Preparation Catalyst Charge Catalyst (Pd/C) Prep->Catalyst SolventSubstrate Add Solvent & 3-Styrylpyridine Catalyst->SolventSubstrate Inert Inert with N₂ SolventSubstrate->Inert Hydrogenate Introduce H₂ & Stir Inert->Hydrogenate Monitor Monitor Reaction Hydrogenate->Monitor Vent Vent H₂ & Purge with N₂ Monitor->Vent Filter Filter through Celite Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Extraction/Chromatography) Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The catalytic hydrogenation of 3-styrylpyridine to 3-phenethylpyridine is an efficient and selective transformation when conducted with the appropriate catalyst and under optimized conditions. Palladium on carbon is the catalyst of choice for this reaction, allowing for the selective reduction of the alkene moiety while preserving the pyridine ring. Careful control of reaction parameters, particularly hydrogen pressure and temperature, is crucial to prevent over-reduction. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize 3-phenethylpyridine, a valuable building block in the development of new pharmaceuticals.

References

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

  • (S)The preparation method of -3- hydroxy piperidines.
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Purification and hydrogenation of pyridines.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines. National Institutes of Health. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. National Institutes of Health. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Study. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. PubMed. [Link]

  • Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]

  • Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura University. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. National Institutes of Health. [Link]

  • 1,3,5-Triazine group-directed Rh(iii)-catalyzed C–H alkylation of indoles with maleimides. Royal Society of Chemistry. [Link]

Sources

Application Note: Robust Synthesis of 3-Phenethylpyridine via Mizoroki-Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-phenethylpyridine (CAS: 10551-21-0) presents a classic challenge in medicinal chemistry: coupling a basic nitrogen heterocycle with an aryl side chain while maintaining high regioselectivity. While direct alkylation strategies often suffer from competitive N-alkylation or harsh conditions, the Mizoroki-Heck reaction offers a superior C-C bond-forming approach.

This protocol details a robust, two-stage synthesis:

  • Heck Coupling: Palladium-catalyzed cross-coupling of 3-bromopyridine and styrene to form the alkene intermediate, 3-styrylpyridine.

  • Selective Hydrogenation: Catalytic reduction of the vinylic double bond to yield the saturated 3-phenethylpyridine target.

Key Technical Challenge: The pyridine nitrogen atom is a potent ligand. It can coordinate to the Palladium(II) center, displacing phosphine ligands and forming unreactive [Pd(Ar)(L)(Pyridine)]+ species (catalyst poisoning). This protocol utilizes Jeffery conditions (ligand-free, phase-transfer catalysis) or bulky phosphines to suppress this coordination and ensure high turnover frequencies (TOF).

Reaction Mechanism & Logic

The success of this synthesis relies on manipulating the catalytic cycle to favor oxidative addition over catalyst deactivation.

The "Pyridine Problem" in Pd-Catalysis

In standard Heck conditions, the basic nitrogen of the pyridine substrate competes with the phosphine ligands for the Pd center. If the pyridine binds too tightly, it arrests the catalytic cycle before the olefin insertion step.

  • Solution A (Steric): Use bulky ligands like P(o-tol)₃ (Tri-o-tolylphosphine). The steric bulk prevents the formation of stable bis-pyridyl-palladium complexes.

  • Solution B (Phase Transfer): Use TBAB (Tetrabutylammonium bromide).[1] This stabilizes Pd nanoparticles (the active species in "ligand-free" Heck) and facilitates phase transfer in solid-liquid interfaces.

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The regioselectivity is governed by the electronic nature of styrene; the 3-pyridyl group adds to the terminal carbon (beta-position) of styrene due to steric hindrance at the alpha-position.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species Pd(0)Ln PreCat->ActiveCat Reduction OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + 3-Bromopyridine Coord Olefin Coordination (Styrene) OxAdd->Coord + Styrene Poison Catalyst Poisoning Pd-Pyridine Complex OxAdd->Poison Pyridine Coordination Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Regioselective BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Syn-Elimination BaseRegen Base Regeneration Pd(II)-H -> Pd(0) BetaElim->BaseRegen - 3-Styrylpyridine BaseRegen->ActiveCat + Base (TEA/K2CO3)

Figure 1: Catalytic cycle of the Heck reaction highlighting the oxidative addition, insertion, and the potential off-cycle catalyst poisoning pathway (dashed line).

Optimization Matrix

The following conditions have been screened to maximize yield while minimizing Pd-black precipitation.

ParameterStandard ConditionOptimized (High Yield)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ Pd(II) salts are more air-stable and cheaper.
Ligand PPh₃P(o-tol)₃ or None (TBAB) P(o-tol)₃ provides steric bulk to prevent pyridine coordination. TBAB stabilizes Pd-nanoclusters.
Base Et₃N (Triethylamine)K₂CO₃ or NaOAc Inorganic bases often reduce competitive inhibition compared to amine bases in this specific substrate class.
Solvent DMFDMAc or DMF/H₂O High boiling point required (100°C+). Water cosolvent can accelerate "ligand-free" protocols.
Temp 80°C110°C - 130°C Higher temp promotes dissociation of the poisoning Pyridine-Pd complex.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Styrylpyridine (Heck Coupling)

Reagents:

  • 3-Bromopyridine (1.0 equiv, 10 mmol, 1.58 g)

  • Styrene (1.2 equiv, 12 mmol, 1.25 g)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%, 0.1 mmol, 22 mg)

  • Tri-o-tolylphosphine [P(o-tol)₃] (2 mol%, 0.2 mmol, 61 mg)

  • Triethylamine [Et₃N] (2.0 equiv, 20 mmol, 2.8 mL)

  • Solvent: Anhydrous DMF (Dimethylformamide) (20 mL)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon for 5 minutes.

  • Charging: Add Pd(OAc)₂ and P(o-tol)₃. Add 5 mL of DMF and stir at room temperature for 5 minutes until the solution turns yellow/orange (pre-formation of active catalyst).

  • Substrate Addition: Add 3-bromopyridine, styrene, and triethylamine. Wash down sides with the remaining 15 mL of DMF.

  • Reaction: Heat the mixture to 110°C in an oil bath. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The reaction typically reaches completion in 4–12 hours. Look for the disappearance of the 3-bromopyridine spot (Rf ~0.4) and the appearance of a fluorescent blue spot (3-styrylpyridine).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexane).

    • Yield Target: 85-92%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Selective Hydrogenation to 3-Phenethylpyridine

Critical Note: Standard hydrogenation conditions (high pressure/temp) can reduce the pyridine ring to piperidine. We use mild conditions to selectively reduce only the exocyclic alkene.

Reagents:

  • 3-Styrylpyridine (Intermediate from Phase 1)

  • Pd/C (10 wt% loading) (10 wt% relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (Balloon pressure, ~1 atm)

Procedure:

  • Setup: Dissolve 3-styrylpyridine (e.g., 1.0 g) in MeOH (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add Pd/C (100 mg). Caution: Pd/C can ignite methanol vapor; add under a blanket of inert gas or wet the catalyst with a drop of water first.

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycle x3). Attach a hydrogen balloon. Stir vigorously at Room Temperature .

  • Monitoring: Monitor by TLC or LC-MS. The reaction is usually fast (1–3 hours).

    • Endpoint: Disappearance of the alkene UV-active spot.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Product: 3-Phenethylpyridine (Colorless to pale yellow oil).

    • Purity Check: ¹H NMR should show the disappearance of vinylic protons (6.5–7.5 ppm region, doublets) and appearance of two methylene triplets (~2.9 ppm).

Process Workflow Diagram

Workflow Start Start: 3-Bromopyridine + Styrene Heck Heck Coupling Pd(OAc)2, P(o-tol)3 110°C, DMF Start->Heck QC1 QC Check: TLC/HPLC (Confirm Alkene) Heck->QC1 QC1->Heck Incomplete (Add Time/Cat) Workup Workup & Column Isolate 3-Styrylpyridine QC1->Workup Pass Hydro Hydrogenation Pd/C, H2 (1 atm) MeOH, RT Workup->Hydro Final Final Product: 3-Phenethylpyridine Hydro->Final

Figure 2: Step-by-step process flow from raw materials to isolated target.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitation of Black Solid "Pd-Black" formation. Catalyst decomposition due to lack of ligand stabilization or overheating.Increase ligand:Pd ratio (e.g., to 4:1). Ensure inert atmosphere is rigorous. Switch to Jeffery conditions (add TBAB).
Low Conversion (<50%) Catalyst poisoning by Pyridine substrate.Increase temperature to 130°C. Switch base to K₂CO₃. Ensure 3-bromopyridine is fresh (not dark brown).
Regioisomer Mix Electronic effects of styrene.[2]While 3-pyridyl favors beta-addition, ensure solvent is polar (DMF) to stabilize the cationic intermediate, improving selectivity.
Over-reduction (Piperidine) Hydrogenation too vigorous.Stop reaction immediately upon consumption of alkene. Do not use acetic acid or high pressure (>1 atm).

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Organic Chemistry Portal. (n.d.). Heck Reaction Conditions and Mechanism.

Sources

Application Notes & Protocols: 3-(2-Phenylethyl)pyridine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in the design of bioactive molecules. Within the diverse family of pyridine derivatives, 3-(2-Phenylethyl)pyridine emerges as a particularly valuable pharmaceutical intermediate.[3] This molecule uniquely combines the rigid, aromatic pyridine core with a flexible phenylethyl side chain, offering a rich platform for structural diversification to modulate pharmacological activity.

This guide provides an in-depth exploration of the practical applications of 3-(2-Phenylethyl)pyridine in pharmaceutical research and development. Moving beyond theoretical discussions, we will delve into a detailed, field-proven protocol for a key synthetic transformation, empowering researchers to leverage this versatile building block in their quest for novel therapeutics. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.

Core Attributes of 3-(2-Phenylethyl)pyridine

The utility of 3-(2-Phenylethyl)pyridine as a pharmaceutical intermediate stems from several key structural and chemical features:

  • Dual Aromatic Systems: The presence of both a pyridine and a phenyl ring provides multiple sites for functionalization and allows for the exploration of diverse binding interactions with biological targets.[3]

  • Conformational Flexibility: The ethylene linker between the two aromatic rings imparts a degree of conformational adaptability, which can be crucial for optimizing ligand-receptor binding.[3]

  • Reactive Pyridine Core: The nitrogen atom in the pyridine ring can be readily protonated or alkylated, and the ring itself can participate in various substitution reactions, enabling the introduction of a wide range of functional groups.

PropertyValueReference
CAS Number 6312-09-0[4]
Molecular Formula C₁₃H₁₃N[4]
Molecular Weight 183.25 g/mol [4]
Boiling Point 281.9 °C at 760 mmHg[3]
Density 1.04 g/cm³[3]

Strategic Derivatization: The Suzuki-Miyaura Cross-Coupling Pathway

To illustrate the synthetic utility of 3-(2-phenylethyl)pyridine, we will focus on a cornerstone of modern medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures, which are prevalent in many blockbuster drugs.[5][6][7]

Our strategy involves a two-step sequence:

  • Halogenation of the Pyridine Ring: To activate the pyridine ring for cross-coupling, a halogen atom (bromine or iodine) is introduced at a specific position.

  • Suzuki-Miyaura Coupling: The resulting halopyridine derivative is then coupled with a suitable boronic acid to generate the desired biaryl product.

This approach allows for the modular and efficient assembly of a library of novel compounds with diverse substitution patterns, ideal for structure-activity relationship (SAR) studies.

Suzuki_Miyaura_Pathway start 3-(2-Phenylethyl)pyridine intermediate 3-Bromo-5-(2-phenylethyl)pyridine start->intermediate Halogenation product 3-(Aryl)-5-(2-phenylethyl)pyridine (Diverse Library) intermediate->product Suzuki-Miyaura Coupling reagents1 N-Bromosuccinimide (NBS), Acetonitrile, Reflux reagents1->start reagents2 Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux reagents2->intermediate

Caption: Proposed synthetic pathway for the derivatization of 3-(2-Phenylethyl)pyridine.

Experimental Protocols

PART 1: Synthesis of 3-Bromo-5-(2-phenylethyl)pyridine (Intermediate)

This protocol describes the bromination of 3-(2-phenylethyl)pyridine at the 5-position of the pyridine ring using N-bromosuccinimide (NBS).

Materials:

  • 3-(2-Phenylethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of 3-(2-phenylethyl)pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 3-bromo-5-(2-phenylethyl)pyridine.

PART 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with a representative arylboronic acid.

Materials:

  • 3-Bromo-5-(2-phenylethyl)pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine 3-bromo-5-(2-phenylethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.

Experimental_Workflow cluster_halogenation Part 1: Halogenation cluster_coupling Part 2: Suzuki-Miyaura Coupling H1 Reactants Mixing: 3-(2-Phenylethyl)pyridine + NBS in Acetonitrile H2 Reflux H1->H2 H3 Work-up: Evaporation, Extraction, Washing H2->H3 H4 Purification: Column Chromatography H3->H4 H_Intermediate Intermediate: 3-Bromo-5-(2-phenylethyl)pyridine H4->H_Intermediate C1 Reactants Mixing: Intermediate + Arylboronic Acid + Pd Catalyst + Base H_Intermediate->C1 To Next Step C2 De-gassing C1->C2 C3 Reflux C2->C3 C4 Work-up: Extraction, Washing C3->C4 C5 Purification: Column Chromatography C4->C5 C_Product Final Product: Biaryl Derivative C5->C_Product

Caption: Experimental workflow for the synthesis of biaryl derivatives.

Characterization and Analytical Data

Thorough characterization of the starting material, intermediates, and final products is crucial for ensuring the integrity of the research. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For the starting material, 3-(2-Phenylethyl)pyridine, characteristic signals for both the pyridine and phenyl protons and carbons would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.

Reference Analytical Data for 3-(2-Phenylethyl)pyridine:

While a full spectrum is not provided here, researchers should expect to see characteristic aromatic proton signals in the δ 7.0-8.5 ppm range and aliphatic proton signals for the ethyl linker around δ 2.8-3.0 ppm in the ¹H NMR spectrum.

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to strict safety protocols is paramount in any laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Pyridine Derivatives: Pyridine and its derivatives are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10][11] Avoid contact with skin and eyes.

  • Reagent-Specific Hazards:

    • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.

    • Palladium Catalysts: Can be pyrophoric and should be handled under an inert atmosphere.

    • Solvents: Toluene, ethanol, and acetonitrile are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Perspectives

3-(2-Phenylethyl)pyridine represents a powerful and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a robust and adaptable method for generating a library of biaryl derivatives. This approach allows for the systematic exploration of the chemical space around this privileged scaffold, which is a critical step in the early stages of drug discovery. By understanding the underlying principles of its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively unlock the full potential of 3-(2-Phenylethyl)pyridine in the development of the next generation of pharmaceuticals.

References

  • - ChemicalBook. (n.d.).

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 25). [Video]. YouTube.
  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Journal of the American Chemical Society, 124(46), 13662–13663.
  • Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube.
  • EP0749963A1 - N-alkylation method of pyrazole. (1996, December 18).
  • 3-(2-Phenylethyl)pyridine synthesis. (n.d.). ChemicalBook.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (2025).
  • 3-Phenylethynyl-pyridine | C13H9N. (n.d.). PubChem.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2011). Organic Letters, 13(16), 4296–4299.
  • Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (1999). Bioorganic & Medicinal Chemistry Letters, 9(15), 2233–2238.
  • Safety D
  • A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. (n.d.). ChemRxiv.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures, 12(3), 643-653.
  • 3-(2-Hydroxyethyl)pyridine. (2023, June 29). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group.
  • Alkylation and acylation of pyridine. (n.d.). quimicaorganica.org.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molbank, 2018(2), M988.
  • Pyridine - SAFETY D
  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2020).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(6), 637–655.
  • Safety Data Sheet. (2020, August 29). Sigma-Aldrich.
  • Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

Sources

Application Note: Chemoselective Hydrogenation of Vinyl Pyridines using Pd/C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The reduction of vinyl pyridines to ethyl pyridines is a pivotal transformation in the synthesis of agrochemicals and pharmaceutical intermediates. While Palladium on Carbon (Pd/C) is the industry standard for alkene hydrogenation, vinyl pyridines present a unique "selectivity-activity" paradox. The basic nitrogen atom can coordinate strongly to the Pd surface, poisoning the catalyst (reducing activity). Conversely, aggressive conditions intended to overcome this poisoning often lead to the over-reduction of the heteroaromatic ring, yielding piperidines.

This guide provides a high-fidelity protocol designed to maximize chemoselectivity (vinyl vs. ring reduction) while mitigating the pyrophoric hazards associated with Pd/C handling.

Mechanistic Insight: The Adsorption Competition

To master this reaction, one must understand the surface chemistry. The reaction is governed by the Horiuti-Polanyi mechanism, but it is complicated by competitive adsorption.

The Competitive Pathway

The pyridine nitrogen lone pair competes with the vinyl


-system for active sites on the Palladium lattice.
  • Scenario A (Desired): The alkene adsorbs flat on the surface, accepts two H atoms, and desorbs.

  • Scenario B (Poisoning): The Nitrogen atom binds

    
    -fashion to the Pd. This blocks the site, requiring higher catalyst loading or temperature.
    
  • Scenario C (Over-reduction): Under high pressure or acidic conditions, the pyridine ring adsorbs flat (

    
    -bound) and is fully saturated to a piperidine.
    
Mechanistic Visualization

The following diagram illustrates the kinetic competition determining the reaction outcome.

VinylPyridine_Mechanism Start Vinyl Pyridine (Substrate) Ads_Vinyl Alkene u03c0-Coordination (Reversible) Start->Ads_Vinyl Preferred Path Ads_N N-Coordination (Catalyst Poisoning) Start->Ads_N Competitive Inhibition Pd_Surface Pd Active Site H_Add Horiuti-Polanyi Addition (2H) Ads_Vinyl->H_Add + H2 Ads_N->Pd_Surface Site Blockage Product_Ethyl Ethyl Pyridine (Target) H_Add->Product_Ethyl Desorption Ring_Sat Ring Saturation (High P / Acid) Product_Piper Ethyl Piperidine (Impurity) Ring_Sat->Product_Piper Product_Ethyl->Ring_Sat Over-exposure

Figure 1: Competitive adsorption pathways on the Palladium surface. The goal is to maximize the 'Yellow' path while suppressing the 'Red' paths.

Critical Safety: Handling Pyrophoric Pd/C

WARNING: Dry Pd/C is pyrophoric. It can ignite spontaneously in air, especially in the presence of methanol vapors and hydrogen.

The "Wetting" Rule

Never add dry Pd/C directly to methanol or ethanol. Static electricity can trigger a flash fire.

  • Weighing: Weigh Pd/C in a dedicated solids handling hood.

  • Inerting: Transfer Pd/C to the reaction flask. Immediately cover with a small amount of inert solvent (Water, Toluene, or DCM) to create a slurry.

  • Solvent Addition: Only after the catalyst is wet should the primary reaction solvent (e.g., Methanol) be added.

Standard Operating Protocol (SOP)

Reagents & Equipment[1]
  • Substrate: Vinyl Pyridine derivative (1.0 equiv). Note: Ensure substrate is free of sulfur impurities (thiols/sulfides), which irreversibly poison Pd.

  • Catalyst: 10 wt% Pd/C (Type 487 or equivalent), 5-10 mol% loading relative to substrate.

  • Solvent: Methanol (HPLC grade). Alternative: Ethyl Acetate for slower but more selective reactions.

  • Hydrogen Source: Balloon (approx. 1 atm) or Hydrogenator (max 3 bar).

Step-by-Step Procedure
  • Catalyst Charge (The Safe Way):

    • Flush a 3-neck round bottom flask with Nitrogen (

      
      ).
      
    • Add the Pd/C catalyst (10 wt% loading).

    • Crucial Step: Add 1-2 mL of Water or DCM down the side of the flask to wet the catalyst completely.

    • Add the magnetic stir bar.

  • Substrate Addition:

    • Dissolve the vinyl pyridine (1.0 g scale example) in Methanol (10 mL).

    • Add the substrate solution to the flask containing the wet catalyst slurry.

    • Optional: If the substrate is a solid hydrochloride salt, add 1.0 equiv of Sodium Acetate to buffer the solution (prevents HCl from promoting ring reduction).

  • Hydrogenation:

    • Seal the flask with a septum.[1]

    • Evacuate the flask (house vacuum) and backfill with

      
       (Repeat 3x).
      
    • Evacuate and backfill with Hydrogen (

      
      ) from a balloon (Repeat 3x).[1]
      
    • Leave the

      
       balloon connected. Stir vigorously at Room Temperature (20-25°C) .
      
  • Monitoring:

    • Monitor via HPLC or TLC every 30 minutes.

    • Endpoint: Disappearance of the vinyl alkene peak.

    • Alert: If the reaction stalls at 50% conversion, do not add more dry catalyst. Remove

      
      , purge with 
      
      
      
      , and add a fresh slurry of catalyst.
  • Workup:

    • Flush the system with

      
       to remove residual Hydrogen.
      
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove Pd/C.

    • Safety: Do not let the filter cake dry out.[2][3][4] Wash with water/methanol and dispose of the wet cake in a dedicated solid waste container.[2]

    • Concentrate the filtrate under reduced pressure to yield the ethyl pyridine.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Inert Slurry Setup (Pd/C + Water/DCM) Addition 2. Add Substrate in MeOH Setup->Addition Purge 3. Purge Cycle (Vac -> N2 -> Vac -> H2) Addition->Purge Reaction 4. Reaction (RT, 1 atm H2) Monitor via HPLC Purge->Reaction Decision Complete? Reaction->Decision Decision->Reaction No (Wait) Filter 5. Celite Filtration (Keep Cake Wet!) Decision->Filter Yes Isolate 6. Evaporation & Yield Filter->Isolate

Figure 2: Step-by-step workflow emphasizing the inert slurry setup for safety.

Troubleshooting & Optimization

If the standard protocol yields poor results, consult the table below.

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst Poisoning (N-coordination)Increase catalyst loading to 20 mol%. Use Acetic Acid as solvent (protonates N, preventing coordination) - Note: Increases risk of ring reduction.
Piperidine Formation Over-reductionReduce pressure (strictly 1 atm). Switch solvent to Ethyl Acetate or Toluene (non-polar solvents reduce ring adsorption). Stop reaction immediately upon alkene consumption.
No Reaction Substrate ImpurityCheck for Sulfur (thiols/thioethers). Recrystallize or distill substrate.
Fire/Sparks Static DischargeSTOP. Review "Wetting Rule" in Section 3. Ensure Pd/C is wet before solvent addition.[2][4]

References

  • Selectivity Control in Vinyl Hydrogenation

    • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021).[5] MDPI.

    • Source: [Link][2][3][6][7][8][9][10][11][12]

  • Safety Protocols for Pd/C

    • Hazards associated with laboratory scale hydrogenations.[3][4] (2015).[4] ACS Chemical Health & Safety.

    • Source: [Link]

  • Solvent Effects & Poisoning

    • Palladium-Catalyzed Hydrogenations in Dichloromethane. (2011).[7] Journal of Organic Chemistry.

    • Source: [Link]

  • General Mechanism

    • Catalytic Hydrogenation of Alkenes With Pd/C. Master Organic Chemistry.
    • Source: [Link]

Sources

The Negishi Coupling: A Powerful Strategy for the Synthesis of Phenethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of Phenethylpyridines and the Advantage of Negishi Coupling

Phenethylpyridines represent a critical structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities stem from the unique combination of a flexible phenethyl side chain and a polar, hydrogen-bond accepting pyridine ring.[3][4][5] This scaffold is present in a range of therapeutic agents, targeting receptors and enzymes involved in various disease states. The precise substitution pattern on both the phenyl and pyridine rings is often crucial for potency and selectivity, necessitating synthetic methods that offer a high degree of control and functional group tolerance.

Among the array of cross-coupling reactions available to the modern synthetic chemist, the Negishi coupling has emerged as a particularly powerful and versatile tool for the construction of carbon-carbon bonds.[6][7] This palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide offers several distinct advantages for the synthesis of complex molecules like phenethylpyridines.[8][9] Notably, organozinc reagents exhibit a remarkable tolerance to a wide variety of functional groups, a crucial feature when dealing with highly decorated drug-like molecules.[10][11] Furthermore, the Negishi coupling is known for its high efficiency and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms, providing a broad scope for substrate combination.[6][12]

This guide provides a comprehensive overview of the application of Negishi coupling for the synthesis of phenethylpyridines, offering detailed mechanistic insights, practical experimental protocols, and troubleshooting strategies to empower researchers in their drug discovery endeavors.

The Mechanism of the Negishi Coupling

The Negishi coupling proceeds through a catalytic cycle involving a palladium(0) or nickel(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][13][14] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, a substituted halopyridine) to the low-valent metal center (e.g., Pd(0)). This step involves the insertion of the metal into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[9][13] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring.

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organozinc reagent (the phenethylzinc halide) is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.[13][14] For this step to proceed efficiently, the organozinc reagent must be sufficiently reactive.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium center couple to form the desired C-C bond of the phenethylpyridine product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[9][13][14]

Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_diorgano R-Pd(II)Ln-R' PdII_halide->PdII_diorgano Transmetalation (R'-ZnX) PdII_diorgano->Pd0 Reductive Elimination (R-R') Reactant1 Halopyridine (R-X) Reactant2 Phenethylzinc Halide (R'-ZnX) Product Phenethylpyridine (R-R')

Caption: The catalytic cycle of the Negishi coupling.

Experimental Protocol: Synthesis of 2-(2-Phenylethyl)pyridine

This protocol provides a general method for the synthesis of 2-(2-phenylethyl)pyridine via Negishi coupling. Researchers should note that optimization of reaction conditions may be necessary for different substituted starting materials.

Reagents and Equipment
Reagent/EquipmentPurposeNotes
Schlenk flask/lineTo maintain an inert atmosphereThe reaction is sensitive to air and moisture.[8][9]
Anhydrous THFSolventMust be freshly distilled or obtained from a solvent purification system.
2-BromopyridineStarting material
(2-Phenylethyl)zinc chlorideOrganozinc reagentCan be prepared in situ or purchased as a solution.
Pd(PPh₃)₄Palladium catalystOther palladium sources and ligands can be used.[6][15]
Magnetic stirrer and stir barFor reaction mixing
Heating mantle/oil bathFor temperature control
Saturated NH₄Cl solutionFor quenching the reaction
Diethyl ether/Ethyl acetateExtraction solvent
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Rotary evaporatorFor solvent removal
Silica gelFor column chromatography
Step-by-Step Procedure
  • Preparation of the Organozinc Reagent (if not commercially available):

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of (2-bromoethyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0 °C.

    • Slowly add a solution of zinc chloride (1.1 eq) in anhydrous THF.

    • Stir the mixture at room temperature for 1-2 hours to complete the transmetalation to the organozinc reagent.

  • Negishi Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 eq) in anhydrous THF.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

    • To this mixture, add the freshly prepared or commercial solution of (2-phenylethyl)zinc chloride (1.2-1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2-phenylethyl)pyridine.

Caption: A streamlined workflow for the synthesis of phenethylpyridines.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are some common issues and suggestions for optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystUse a freshly opened bottle of catalyst or a pre-catalyst.
Poor quality organozinc reagentEnsure the organozinc reagent is prepared under strictly anhydrous and anaerobic conditions. Consider using commercially available, stabilized organozinc reagents.[16]
Reaction temperature too lowIncrease the reaction temperature or switch to a higher boiling solvent like dioxane.
Formation of homocoupled byproducts Inefficient cross-couplingOptimize the stoichiometry of the reactants. A slight excess of the organozinc reagent is often beneficial.
Catalyst decompositionConsider using more robust ligands, such as bulky, electron-rich phosphines (e.g., RuPhos, SPhos), which can improve catalyst stability and efficiency.[16][17]
Incomplete reaction Insufficient reaction timeMonitor the reaction closely and allow it to proceed until the starting material is consumed.
Catalyst deactivationAdd a fresh portion of the catalyst.

Applications in Drug Development

The phenethylpyridine scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active molecules. The ability of the Negishi coupling to efficiently introduce diverse substitutions on both the phenyl and pyridine rings makes it an invaluable tool for generating compound libraries for structure-activity relationship (SAR) studies. For instance, fluorinated 2-benzylpyridines, accessible through Negishi coupling, are of interest in the development of novel therapeutic agents.[18] The versatility of this method allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs.[19]

References

  • Negishi Coupling - YouTube. (2022, January 29). Retrieved from [Link]

  • Negishi Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Negishi Coupling - NROChemistry. (n.d.). Retrieved from [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. (2016). Bucknell University. Retrieved from [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (2004). Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. (n.d.). Retrieved from [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023). LMU München. Retrieved from [Link]

  • Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem - YouTube. (2024, July 10). Retrieved from [Link]

  • 21.01.3.3: Negishi Coupling. (2015, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. (2015). Organic Chemistry Frontiers, 2(6), 637-649. [Link]

  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (2012). Organic letters, 14(12), 3150–3153. [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. (n.d.). Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(6), 1999. [Link]

  • Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. (2022). RSC Advances, 12(11), 6563-6567. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Anhydrides with Organozinc Reagents. (2003). Organic Letters, 5(24), 4653–4655. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Molecules, 28(2), 793. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2024). ChemRxiv. [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Molecules, 29(3), 564. [Link]

  • Pyridines deep dive: Applications and side effects | Blog - Chempanda. (n.d.). Retrieved from [Link]

  • Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. (2016). Journal of the American Chemical Society, 138(42), 13854–13857. [Link]

  • Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-22). Royal Society of Chemistry. [Link]

  • Negishi Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved from [Link]

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Application Note: Scalable Synthesis of 3-(2-Phenylethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Phenylethyl)pyridine is a critical pyridine scaffold used as an intermediate in the synthesis of pharmaceuticals (e.g., potential analgesics, narcotics analogs) and agrochemicals. While 2- and 4-substituted pyridines are readily accessible via direct alkylation due to the acidity of the


- and 

-methyl groups, the 3-position is electronically deactivated and lacks this resonance stabilization. Consequently, traditional condensation routes used for 2- or 4-isomers (e.g., Knoevenagel condensation of picolines) fail or require harsh, non-scalable conditions for the 3-isomer.

This Application Note details a robust, two-step protocol designed for scalability and regio-purity . The route utilizes a Heck Cross-Coupling followed by Selective Catalytic Hydrogenation . This pathway avoids the use of pyrophoric organolithium reagents (e.g., 3-lithiopyridine) and minimizes the formation of regioisomeric impurities common in radical alkylation methods.

Synthetic Route Analysis

The Challenge of the 3-Position

Direct alkylation of pyridine via Minisci-type radical reactions often yields a mixture of 2-, 3-, and 4-isomers, making purification difficult on a kilogram scale. Furthermore, 3-methylpyridine (3-picoline) does not undergo condensation with benzaldehyde under standard conditions because the methyl protons are not sufficiently acidic (


 vs. 

for 2-/4-picoline).
Selected Route: Heck Coupling + Hydrogenation

The most reliable scalable route involves the palladium-catalyzed vinylation of 3-bromopyridine with styrene, followed by saturation of the alkene.

  • Step 1: Heck Reaction: 3-Bromopyridine + Styrene

    
     3-Styrylpyridine
    
  • Step 2: Hydrogenation: 3-Styrylpyridine +

    
    
    
    
    
    3-(2-Phenylethyl)pyridine

Advantages:

  • Regiospecificity: The bromine handle ensures substitution occurs exclusively at the 3-position.

  • Commercial Availability: 3-Bromopyridine and styrene are inexpensive commodity chemicals.

  • Scalability: The reaction can be run in standard batch reactors; Pd catalysts can be recycled or scavenged.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Styrylpyridine (Heck Coupling)

This protocol uses a phosphine-free catalytic system to reduce cost and simplify purification, leveraging the "Jeffery conditions" (Phase Transfer Catalysis) or standard polar solvent activation.

Reagents & Materials:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Coupling Partner: Styrene (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (0.5 - 1.0 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Sodium Acetate (
    
    
    
    )
  • Solvent: DMF or DMAc (Dimethylacetamide)

  • Atmosphere: Nitrogen or Argon

Procedure:

  • Charging: To a dry, nitrogen-flushed reactor equipped with a mechanical stirrer and reflux condenser, charge DMF (5 mL per gram of substrate).

  • Addition: Add 3-Bromopyridine, Styrene, and

    
    . Degas the mixture by bubbling nitrogen for 15 minutes.
    
  • Catalyst Addition: Add

    
    .[1][2][3][4] (Note: Pre-dissolving Pd in a small amount of DMF can prevent clumping).
    
  • Reaction: Heat the mixture to 120–130°C for 12–16 hours. Monitor reaction progress via HPLC or GC. The limiting reagent (3-bromopyridine) should be consumed >98%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove solid salts and precipitated Pd black. Wash the pad with Ethyl Acetate.

    • Dilute the filtrate with water (3x volume) and extract with Ethyl Acetate.[5]

    • Wash the organic layer with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude 3-styrylpyridine (often a trans-isomer dominant solid/oil mixture) can be recrystallized from Ethanol/Water or distilled under high vacuum if liquid.

    • Target Yield: 85–92%

Step 2: Selective Hydrogenation to 3-(2-Phenylethyl)pyridine

Critical Control Point: The objective is to reduce the exocyclic double bond without reducing the pyridine ring to piperidine. Pyridine ring reduction is favored by acidic conditions, high pressure, or highly active catalysts (e.g.,


, 

). Therefore, neutral conditions and mild pressure are mandatory.

Reagents & Materials:

  • Substrate: 3-Styrylpyridine (from Step 1)

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C) (5-10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (Absolute)

  • Hydrogen Source:

    
     gas (1–3 atm / balloon to mild pressure)
    

Procedure:

  • Preparation: Dissolve 3-styrylpyridine in Methanol (10 mL per gram).

  • Inerting: Place the solution in a hydrogenation vessel (Parr shaker or autoclave). Purge with Nitrogen (3x) to remove oxygen.

  • Catalyst Loading: Carefully add Pd/C under nitrogen flow. (Warning: Dry Pd/C is pyrophoric; wet the catalyst with a small amount of water or solvent before addition).

  • Hydrogenation: Pressurize with Hydrogen to 1–3 bar (15–45 psi) . Stir vigorously at 20–30°C (Room Temp) .

    • Note: Do not heat above 40°C to avoid ring reduction.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 2–6 hours. Check by TLC or GC (disappearance of alkene).

  • Workup:

    • Filter the mixture through Celite to remove the catalyst. (Keep filter cake wet to prevent ignition).

    • Concentrate the filtrate to yield the crude oil.

  • Final Purification: High-vacuum distillation (bp approx. 130–140°C at 2 mmHg) yields the pure product as a colorless to pale yellow oil.

    • Target Yield: 90–95%[1][6]

Process Safety & Quality Control

Impurity Profile
Impurity TypeOriginControl Strategy
Homocoupling (Biaryl) Pd-catalyzed dimerization of bromideOptimize catalyst loading; avoid excess heating.
Piperidine Derivative Over-reduction of pyridine ringMaintain neutral pH (avoid acids); keep Temp < 40°C; limit H2 pressure.
Residual Pd Catalyst carryoverUse metal scavengers (e.g., SiliaMetS®) or charcoal treatment post-reaction.
Analytical Data (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    
     8.45 (m, 2H, Py-H), 7.50 (dt, 1H, Py-H), 7.15-7.30 (m, 5H, Ph-H), 7.10 (m, 1H, Py-H), 2.95 (m, 4H, ethylene bridge).
    
  • Appearance: Clear, colorless to pale yellow liquid.

Visual Workflows

Reaction Scheme & Logic Flow

SynthesisRoute Start 3-Bromopyridine (CAS: 626-55-1) Heck Step 1: Heck Coupling Pd(OAc)2, K2CO3, DMF 120°C, 12h Start->Heck Styrene Styrene (Co-reactant) Styrene->Heck Intermediate 3-Styrylpyridine (Intermediate) Heck->Intermediate -HBr (Yield: ~85%) Hydrogenation Step 2: Selective Hydrogenation Pd/C, H2 (1-3 bar) MeOH, 25°C Intermediate->Hydrogenation Selectivity Control: Avoid Ring Reduction Product 3-(2-Phenylethyl)pyridine (Target) Hydrogenation->Product (Yield: ~90%)

Caption: Figure 1. Two-step scalable synthesis pathway via Heck coupling and selective hydrogenation.

Process Decision Tree

DecisionTree Check1 Is 3-Styrylpyridine Purity >98%? Action1 Proceed to Hydrogenation Check1->Action1 Yes Action2 Recrystallize (EtOH) or Distill Check1->Action2 No Check2 H2 Pressure Control (Is P > 5 bar?) Action1->Check2 Action3 Risk of Ring Reduction (Piperidine impurity) Check2->Action3 Yes Action4 Maintain < 3 bar for Selectivity Check2->Action4 No

Caption: Figure 2. Critical process control points for ensuring intermediate purity and hydrogenation selectivity.

References

  • Heck Reaction Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Synthesis of 3-Styrylpyridine: Frank, W. C., Kim, Y. C., & Heck, R. F. (1978). Palladium-catalyzed vinylic substitution reactions with heterocyclic bromides. The Journal of Organic Chemistry, 43(15), 2947–2949. Link

  • Selective Hydrogenation of Pyridines: Studer, M., Wedemeyer-Exl, C., Spindler, F., & Blaser, H. U. (2000). Enantioselective hydrogenation of monosubstituted pyridines. Monatshefte für Chemie/Chemical Monthly, 131(12), 1335-1343. (Provides context on ring reduction conditions to avoid). Link

  • Scale-Up of Heck Reactions: Eisenstadt, A. (1998). Scale-up of the Heck reaction. Chemical Industries (Dekker), 75, 415-428.

Sources

Application Note: Strategic Solvent Selection for the Extraction of 3-(2-Phenylethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of 3-(2-phenylethyl)pyridine from aqueous matrices. By leveraging the compound's specific physicochemical properties, particularly its basicity and lipophilicity, we outline the theoretical principles and present a systematic approach to solvent evaluation. Detailed protocols for both a standard LLE and a more rigorous acid-base back-extraction for enhanced purification are provided, ensuring high recovery and purity of the target analyte.

Introduction

3-(2-Phenylethyl)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with a phenylethyl group.[1] Its structural motifs make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Efficient isolation and purification of this compound from reaction mixtures or complex matrices are critical steps in synthetic and developmental workflows. Liquid-liquid extraction (LLE) is a foundational technique for this purpose, and its success is fundamentally dependent on the judicious choice of the extraction solvent.

This guide moves beyond a simple listing of solvents to explain the causality behind solvent selection, grounding our recommendations in the physicochemical principles that govern extraction efficiency.

Physicochemical Profile of 3-(2-Phenylethyl)pyridine

A thorough understanding of the target analyte's properties is the cornerstone of developing a robust extraction method. The key characteristics of 3-(2-phenylethyl)pyridine are summarized below.

PropertyValueSourceImplication for Extraction
Molecular Formula C₁₃H₁₃N[1]---
Molecular Weight 183.25 g/mol [1]---
Boiling Point 281.9 °C[1]The high boiling point means the analyte is not volatile; solvent can be removed under vacuum without significant loss of product.
Density 1.04 g/mL[1]Slightly denser than water. When using a less dense solvent (e.g., ether, ethyl acetate), the organic layer will be on top. With a denser solvent (e.g., DCM), it will be the bottom layer.
LogP (o/w) 2.87[1]A positive LogP value indicates the compound is lipophilic and will preferentially partition into a non-polar organic solvent over water.
pKa (Conjugate Acid) ~5.0 - 5.6[3][4]As a weak base, its charge state is pH-dependent. This is the most critical parameter for developing a selective acid-base extraction strategy.

Theoretical Principles of Solvent Selection

The pH-Partition Hypothesis

For ionizable compounds like 3-(2-phenylethyl)pyridine, the distribution between aqueous and organic phases is dictated by pH. The compound exists in two forms: a neutral "free base" and a protonated "pyridinium salt."

  • Under Basic Conditions (pH > pKa): At a pH significantly above the pKa of its conjugate acid (e.g., pH 9-11), the equilibrium shifts to the deprotonated, neutral free base. This form is uncharged, highly lipophilic, and readily partitions into an immiscible organic solvent.

  • Under Acidic Conditions (pH < pKa): At a pH well below the pKa (e.g., pH 2-3), the pyridine nitrogen is protonated, forming a water-soluble cationic salt. This form has very low solubility in non-polar organic solvents and will remain in the aqueous phase.

This pH-dependent solubility is the key to selective extraction and purification.

cluster_high_ph High pH (e.g., pH 10) cluster_low_ph Low pH (e.g., pH 2) aq_high Aqueous Phase neutral_form Neutral Free Base (Organic Soluble) aq_high->neutral_form Low Solubility org_high Organic Phase neutral_form->org_high High Partitioning aq_low Aqueous Phase protonated_form Protonated Salt (Water Soluble) aq_low->protonated_form High Solubility org_low Organic Phase protonated_form->org_low Low Partitioning

Caption: pH-dependent partitioning of 3-(2-phenylethyl)pyridine.

Criteria for an Ideal Extraction Solvent

The selection of an appropriate solvent is a multi-parameter optimization problem that balances efficiency with practical and safety considerations.[5][6]

  • High Distribution Coefficient (K_d): The solvent must strongly solubilize the neutral form of 3-(2-phenylethyl)pyridine to ensure efficient transfer from the aqueous phase.[7]

  • Immiscibility with Water: The solvent must form a distinct layer with the aqueous phase for clean separation.[8][9]

  • Selectivity: It should preferentially dissolve the target compound while leaving impurities (e.g., unreacted starting materials, byproducts) behind.

  • Density Difference: A significant difference in density from water (>0.1 g/mL) facilitates rapid and clear phase separation.

  • Recoverability: A relatively low boiling point (typically <100°C) allows for easy removal by rotary evaporation without requiring excessive heat, which could degrade the sample.[10]

  • Chemical Inertness: The solvent must not react with the target compound or reagents used for pH adjustment.

  • Safety, Environmental Impact, and Cost: The ideal solvent has low toxicity, low flammability, minimal environmental impact, and is cost-effective.[11]

Comparative Analysis of Common Extraction Solvents

No single solvent is perfect; the choice often depends on the scale of the extraction and specific laboratory constraints (e.g., environmental policies).

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water SolubilityKey AdvantagesKey Disadvantages
Dichloromethane (DCM) 3.11.33401.3 g/100 mLExcellent solvating power for a wide range of compounds, non-flammable, high density for bottom-layer extraction.Suspected carcinogen, environmentally persistent, relatively high cost.
Ethyl Acetate (EtOAc) 4.40.90778.3 g/100 mLGood solvating power, lower toxicity than DCM, "greener" solvent, easily evaporated.Flammable, can be hydrolyzed under strongly acidic or basic conditions, moderate water solubility can lead to emulsions.
Diethyl Ether (Et₂O) 2.80.71356.9 g/100 mLExcellent solvating power, very low boiling point for easy removal.Extremely flammable (forms explosive peroxides upon storage), highly volatile, significant emulsion tendency.
Toluene 2.40.871110.05 g/100 mLGood for aromatic compounds, low water solubility, forms clean phase separations.High boiling point makes it difficult to remove, neurotoxic, flammable.
Hexanes 0.1~0.66~69InsolubleVery non-polar (good for extracting non-polar impurities), low cost.Poor solvent for moderately polar compounds like our target, flammable, neurotoxic.

Recommendation: For lab-scale R&D, Ethyl Acetate represents the best balance of efficiency, safety, and environmental considerations. Dichloromethane is a viable alternative where maximum recovery is paramount and appropriate safety controls are in place.

Experimental Protocols

Protocol 5.1: Standard Liquid-Liquid Extraction

This protocol is suitable for the initial isolation of the product from a reaction mixture.

Objective: To extract 3-(2-phenylethyl)pyridine from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing 3-(2-phenylethyl)pyridine.

  • Selected organic solvent (e.g., Ethyl Acetate).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • pH paper or calibrated pH meter.

  • Separatory funnel.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rotary evaporator.

Procedure:

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 1 M NaOH while swirling. Monitor the pH, continuing to add base until the pH is ≥10. This step is critical to ensure the analyte is in its neutral, organic-soluble free-base form.

  • Solvent Addition: Add a volume of ethyl acetate equal to the volume of the aqueous phase.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

  • Collection: Drain the lower aqueous layer and set it aside. Drain the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 2-5 with a fresh portion of ethyl acetate (typically 1/2 of the initial volume). This second extraction maximizes recovery.

  • Combine and Dry: Combine the organic extracts from both extractions. Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to remove dissolved water. Swirl and let it stand for 10-15 minutes.

  • Isolate Product: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude 3-(2-phenylethyl)pyridine.

Protocol 5.2: Acid-Base Back-Extraction for Purification

This advanced protocol is a self-validating system designed to separate the basic target compound from any neutral or acidic impurities.

Objective: To purify crude 3-(2-phenylethyl)pyridine by selectively transferring it between aqueous and organic phases.

start Start: Crude organic extract from 5.1 (Target + Neutral Impurities) step1 Step 1: Add 1 M HCl (aq) Shake and separate phases start->step1 step2_org Organic Phase: Neutral Impurities (Discard) step1->step2_org Contains step2_aq Aqueous Phase: Protonated Target (Salt) (Keep) step1->step2_aq Contains step3 Step 2: Add 3 M NaOH (aq) to Aqueous Phase until pH >= 10 step2_aq->step3 step4 Step 3: Add fresh Ethyl Acetate Shake and separate phases step3->step4 step5_org Organic Phase: Purified Neutral Target (Keep) step4->step5_org Contains step5_aq Aqueous Phase: (Discard) step4->step5_aq Contains end_node Dry and Evaporate Organic Phase step5_org->end_node

Caption: Workflow for acid-base back-extraction purification.

Procedure:

  • Acidic Wash: Begin with the combined organic extract from Protocol 5.1 (before drying). Add it to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously as before. The basic target will react with the acid and move into the aqueous phase as a salt.

  • Separate Impurities: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated target) into a clean flask. The upper organic layer now contains only neutral impurities and can be discarded.

  • Liberate Free Base: Transfer the acidic aqueous solution to a clean separatory funnel. Slowly add a more concentrated base (e.g., 3 M NaOH) until the pH is ≥10. The solution may become cloudy as the neutral free base precipitates before redissolving in the extraction solvent.

  • Final Extraction: Add a fresh portion of ethyl acetate (or other chosen solvent) and perform an extraction as described in Protocol 5.1, steps 3-6.

  • Isolate Pure Product: Dry the resulting organic extract with anhydrous sulfate and remove the solvent by rotary evaporation to yield the purified 3-(2-phenylethyl)pyridine.

Troubleshooting

  • Emulsion Formation: A cloudy or indistinct interface between layers.

    • Cause: Vigorous shaking, high concentration of surfactants, or use of solvents with partial water miscibility (like EtOAc).

    • Solution: Let the mixture stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. If persistent, centrifugation can be used to break the emulsion.

  • Poor Recovery:

    • Cause: Incorrect pH (analyte is not in the correct charge state), insufficient mixing, or too few extraction cycles.

    • Solution: Verify the pH of the aqueous phase before and after extraction. Ensure adequate shaking time. Perform a third extraction cycle to check if more product is recovered.

Conclusion

The successful extraction of 3-(2-phenylethyl)pyridine is not merely about choosing a solvent in which it dissolves; it requires a strategic approach based on its fundamental physicochemical properties. By manipulating pH to control the compound's charge state, a highly selective and efficient extraction can be achieved. For general laboratory applications, Ethyl Acetate provides an excellent combination of high performance and favorable safety profile. For applications demanding the highest purity, the acid-base back-extraction protocol offers a robust and self-validating method to isolate the target analyte from complex mixtures.

References

  • 3-(2-phenylethyl)pyridine Chemical and Physical Properties. Autech Industry Co.,Ltd.[Link]

  • Pyridine - Solubility of Things. Solubility of Things.[Link]

  • Pyridine - Wikipedia. Wikipedia.[Link]

  • Pyridine - Sciencemadness Wiki. Sciencemadness.[Link]

  • TABLE 3-2, Physical and Chemical Properties of Pyridine. National Center for Biotechnology Information (NCBI).[Link]

  • Pyridine. chemeurope.com.[Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.[Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.[Link]

  • Method for extracting pyridine compound by using ionized liquid extracting agent.
  • Distribution coefficients of pyridine at mass fraction equal to 0.2 in... ResearchGate.[Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Economy Process Solutions.[Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. Preprints.org.[Link]

  • Pyridine. NIST WebBook.[Link]

  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.[Link]

  • Solvent Extraction & Distribution Coefficients. Scribd.[Link]

  • Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate.[Link]

  • pKa values bases. Chair of Analytical Chemistry.[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]

  • The Dimerization Effects of Some Solutes on the Partition Coefficient kD in Binary Immiscible Solvents. ResearchGate.[Link]

  • 2-(2-Phenylethyl)pyridine-3-carboxamide. PubChem.[Link]

  • Solvent Extraction Techniques. Organomation.[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Phenethylpyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Optimization of 4-(2-Phenylethyl)pyridine Audience: Synthetic Chemists, Process Engineers, Drug Discovery Researchers Version: 2.4 (Current)

Executive Summary: The Temperature-Selectivity Nexus

The formation of phenethylpyridine (specifically the 4-isomer, a critical scaffold in pharmaceutical opioids and neuroactive agents) presents a classic conflict between thermodynamic control and kinetic stability .

There are two primary synthetic routes, and their temperature requirements are diametrically opposed:

  • Route A (Classic Condensation): Requires high temperatures (>140°C) to drive the endothermic dehydration of the intermediate aldol adduct.

  • Route B (Direct Hydroalkylation): Requires moderate temperatures (50–70°C) to prevent the polymerization of styrene precursors while maintaining catalyst activity.

This guide focuses on troubleshooting these thermal parameters to maximize yield and purity.

Route A: Condensation & Hydrogenation (The Industrial Standard)

This route involves the condensation of 4-methylpyridine (4-picoline) with benzaldehyde to form 4-styrylpyridine, followed by catalytic hydrogenation to 4-phenethylpyridine.

The Thermodynamics of Dehydration

The initial condensation is a Knoevenagel-type reaction. The formation of the C-C bond is reversible. High temperature is not just for rate acceleration; it is thermodynamically required to drive the elimination of water (entropy driven) and push the equilibrium toward the alkene (styrylpyridine).

Experimental Workflow & Logic

ReactionLogic Start 4-Picoline + Benzaldehyde (Reagents) Aldol Aldol Intermediate (Unstable Alcohol) Start->Aldol 120°C Ac2O Promoter Aldol->Start Temp < 130°C (Reversion) Styryl 4-Styrylpyridine (Alkene Precursor) Aldol->Styryl >150°C (Reflux) -H2O (Critical Step) Product 4-Phenethylpyridine (Target) Styryl->Product H2, Pd/C 25-40°C

Figure 1: Thermal progression of the Condensation-Hydrogenation route. Note the critical temperature threshold at the dehydration step.

Troubleshooting Guide: Condensation Step

Q1: My reaction mixture turns black/tarry, and yield is <30%. What is happening? Diagnosis: Thermal Polymerization. Benzaldehyde is sensitive to oxidative polymerization at high temperatures, especially in the presence of base/acid promoters.

  • The Fix:

    • Lower the Bath Temp: If using an oil bath at >170°C, reduce to 150-155°C. You need reflux, but not "hard" reflux.

    • Inert Atmosphere: Oxygen accelerates tar formation. Ensure a rigorous N2 or Ar sparge before heating.

    • Check Reagent Stoichiometry: Excess benzaldehyde polymerizes. Use a slight excess of 4-picoline (1.1 equiv) instead of benzaldehyde.

Q2: I see conversion to an intermediate on TLC, but the product (styrylpyridine) is not forming. Diagnosis: Stalled Dehydration (Thermodynamic Trap). You are likely isolating the aldol adduct (alcohol) because the temperature was insufficient to overcome the activation energy for water elimination.

  • The Fix:

    • Force Dehydration: Ensure you are using a dehydrating promoter like Acetic Anhydride (Ac2O). The reaction should be refluxed at the boiling point of the Picoline/Ac2O mixture (~135-140°C).

    • Azeotropic Removal: If using a Lewis Acid catalyst (e.g., ZnCl2), use a Dean-Stark trap with toluene or xylene to physically remove water, driving the equilibrium [1].

Troubleshooting Guide: Hydrogenation Step

Q3: I obtained the phenethylpyridine, but it is contaminated with 4-phenethylpiperidine. Diagnosis: Over-Reduction (Ring Saturation). The pyridine ring is aromatic but can be reduced under high pressure or temperature, especially with Pd/C.

  • The Fix:

    • Temperature Control: Hydrogenation of the exocyclic double bond (styryl

      
       phenethyl) is much faster than ring reduction. Run at 20–25°C (Room Temp).  Do not heat this step.
      
    • Catalyst Poison: If selectivity remains poor, switch to 5% Pd/C poisoned with Quinoline or use unpoisoned Pd/C but stop the reaction immediately upon H2 uptake cessation [2].

Route B: Catalytic Hydroalkylation (The Modern Approach)

This route utilizes transition metal catalysis (Pd, Ni) or superbase catalysis to couple pyridine directly with styrene.

Experimental Workflow
  • Reagents: Pyridine + Styrene.

  • Catalyst: Pd(OAc)2 / Ligand or Na/K on Alumina.

  • Mechanism: C-H activation or nucleophilic attack of pyridyl anion.

Data Summary: Temperature vs. Selectivity

Table 1: Impact of Temperature on Direct Hydroalkylation of Styrene with Pyridine (Simulated based on catalytic trends [3])

TemperatureConversion (%)Yield (Linear)Yield (Branched)Major Issue
25°C < 10%LowLowKinetic barrier too high (Reaction stalls).
55°C 85% High LowOptimal Window.
90°C 95%ModerateHighStyrene polymerization & Isomerization.
120°C > 95%LowHighCatalyst deactivation (Pd black precipitation).
Troubleshooting Guide: Hydroalkylation

Q4: The reaction initiates but dies after 1 hour. Why? Diagnosis: Styrene Polymerization or Catalyst Death. At temperatures >80°C, styrene undergoes thermal autopolymerization, coating the catalyst surface.

  • The Fix:

    • Add Polymerization Inhibitor: Add 100-500 ppm of BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture.

    • Slow Addition: Do not dump all styrene in at once. Use a syringe pump to add styrene slowly over 2 hours to keep its instantaneous concentration low.

Q5: I am getting a mixture of 2-phenethyl and 4-phenethyl isomers. Diagnosis: Thermodynamic Scrambling. While 2-position alkylation is often kinetically favored (proximity to Nitrogen), higher temperatures can promote migration or activation at the 4-position.

  • The Fix:

    • Ligand Control: Temperature alone cannot fix this. You must use a bulky ligand (e.g., substituted bipyridine) to sterically block the 2-position if the 4-isomer is desired.

    • Strict Temp Limit: Keep the reaction below 60°C . Higher temperatures provide the energy for less selective C-H activation pathways.

Diagnostic Decision Tree

Use this logic flow to troubleshoot low yields in the Condensation Route .

Troubleshooting Problem Low Yield of Phenethylpyridine StepCheck Which step failed? Problem->StepCheck Condensation Condensation Step (Styrylpyridine formation) StepCheck->Condensation Reduction Reduction Step (Hydrogenation) StepCheck->Reduction ColorCheck Color of Rxn Mixture? Condensation->ColorCheck PurityCheck Impurity Profile? Reduction->PurityCheck Black Black/Tarry ColorCheck->Black Polymerization Pale Pale/No Change ColorCheck->Pale No Dehydration ActionHighTemp TEMP TOO HIGH Reduce to 145°C Add N2 purge Black->ActionHighTemp ActionLowTemp TEMP TOO LOW Increase to Reflux Check Ac2O quality Pale->ActionLowTemp Piperidine Ring Saturated (Over-reduction) PurityCheck->Piperidine SM Starting Material (No Reaction) PurityCheck->SM ActionCool TEMP TOO HIGH Run at 20-25°C Piperidine->ActionCool ActionCat CATALYST DEAD Check H2 Pressure Reload Catalyst SM->ActionCat

Figure 2: Logic tree for diagnosing thermal failures in the synthesis workflow.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.

  • Lewis, J. C., et al. (2010). "Palladium-Catalyzed Hydroalkylation of Styrenes with Organozinc Reagents." Journal of the American Chemical Society, 132(1), 76-77.

  • Ogiwara, Y., et al. (2015).[1] "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter." The Journal of Organic Chemistry, 80(6), 3101-3110.

Sources

Technical Support Center: Recrystallization of 3-(2-Phenylethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-phenylethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this important class of compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can achieve the highest purity for your compounds.

Foundational Principles: Recrystallization of Pyridine Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] For 3-(2-phenylethyl)pyridine derivatives, which possess both a polar pyridine head and a nonpolar phenylethyl tail, selecting the right solvent system is paramount for successful purification.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a cornerstone of solvent selection.[4] The dual nature of 3-(2-phenylethyl)pyridine derivatives—a polar pyridine ring and a nonpolar phenylethyl group—suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective. Highly polar solvents may not adequately dissolve the nonpolar tail, while highly nonpolar solvents might fail to dissolve the polar pyridine moiety, especially at lower temperatures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 3-(2-phenylethyl)pyridine derivatives in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common with high concentrations of impurities or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The high concentration of the solute upon cooling leads to a supersaturated solution where the solute's solubility is exceeded, but the temperature is still too high for crystal lattice formation.

  • Solutions:

    • Increase the Solvent Volume: Add more hot solvent to the mixture to ensure the solution is not oversaturated. This lowers the concentration of the solute.

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If you are using a mixed-solvent system, you can adjust the ratio to lower the overall boiling point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding the solution with a pure crystal of the compound can also initiate crystallization.[5]

    • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for the molecules to arrange themselves into a crystal lattice.

Q2: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

A2: A lack of crystal formation typically indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Causality: The concentration of the desired compound is too low for it to precipitate out of solution, even at reduced temperatures.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[2] Continue until the solution becomes slightly cloudy, indicating saturation, then add a small amount of solvent to redissolve the precipitate and allow it to cool again.

    • Introduce a Seed Crystal: Adding a small, pure crystal of the desired compound can provide a template for crystal growth.[5]

    • Utilize an Anti-Solvent (for mixed-solvent systems): If you are using a solvent in which your compound is highly soluble, you can add a miscible "anti-solvent" in which your compound is insoluble, dropwise, until the solution becomes turbid. Then, add a few drops of the first solvent to clarify the solution before cooling.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low yield is a common issue and can result from several factors, including using too much solvent or premature crystallization.

  • Causality: A portion of your compound remains dissolved in the mother liquor after cooling.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1]

    • Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.

    • Avoid Premature Crystallization: During hot filtration, if crystals form on the filter paper or in the funnel, this will result in product loss. To prevent this, use a pre-warmed funnel and flask and keep the solution hot during filtration.

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.

Q4: My recrystallized product is colored, but the pure compound should be colorless. How do I remove the colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Causality: Highly colored, often polar, impurities can be adsorbed onto the surface of activated carbon.

  • Protocol:

    • After dissolving your crude product in the hot solvent, cool the solution slightly to prevent bumping.

    • Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[6]

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[5]

    • Allow the filtered solution to cool and crystallize as usual.

Experimental Protocols & Data

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system for 3-(2-phenylethyl)pyridine derivatives.

Solvent_Selection cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System start Start: Crude 3-(2-Phenylethyl)pyridine Derivative test_solvents Test Solubility in Various Solvents (e.g., Ethanol, Isopropanol, Hexane, Toluene, Ethyl Acetate, Water) start->test_solvents dissolves_hot Dissolves when Hot? test_solvents->dissolves_hot Select a solvent dissolves_hot->test_solvents No precipitates_cold Precipitates when Cold? dissolves_hot->precipitates_cold Yes good_solvent Good Single Solvent Found precipitates_cold->good_solvent Yes no_single_solvent No Suitable Single Solvent precipitates_cold->no_single_solvent No find_good_solvent Find a 'Good' Solvent (dissolves compound well) find_bad_solvent Find a 'Bad' Solvent (compound is insoluble) find_good_solvent->find_bad_solvent miscible Are they Miscible? find_bad_solvent->miscible good_pair Good Mixed-Solvent Pair miscible->good_pair Yes no_mixed_solvent Try a Different Pair miscible->no_mixed_solvent No no_single_solvent->find_good_solvent no_mixed_solvent->find_bad_solvent

Caption: Decision tree for selecting a recrystallization solvent.

Recommended Solvent Systems

Based on the physicochemical properties of 3-(2-phenylethyl)pyridine (LogP ≈ 2.87), the following solvent systems are recommended for initial screening.[3]

Solvent SystemTypeBoiling Point (°C)PolarityRationale & Comments
IsopropanolSingle82.6Polar ProticGood starting point due to its intermediate polarity.
Ethanol/WaterMixedVariablePolar ProticA classic polar mixture; the ratio can be adjusted to fine-tune solubility.[1]
Toluene/HexaneMixedVariableNonpolarSuitable for nonpolar derivatives; offers a good temperature gradient.[1]
Ethyl Acetate/HexaneMixedVariablePolar Aprotic/NonpolarA versatile system with a good balance of polarity.
MethanolSingle64.7Polar ProticMay be too polar, but worth testing, especially for more polar derivatives.
Step-by-Step Recrystallization Protocol

This protocol provides a general workflow for the recrystallization of a 3-(2-phenylethyl)pyridine derivative.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration 2. Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly 3. Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath vacuum_filtration 5. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash Crystals with Cold Solvent vacuum_filtration->wash dry 7. Dry the Purified Crystals wash->dry end End: Pure Product dry->end

Caption: General workflow for a recrystallization experiment.

  • Dissolution: Place the crude 3-(2-phenylethyl)pyridine derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and filter flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Frequently Asked Questions (FAQs)

Q: What is the best way to choose between a single-solvent and a mixed-solvent system?

A: A single-solvent system is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential between hot and cold conditions, a mixed-solvent system is an excellent alternative.[1] The key is to find a pair of miscible solvents where your compound is soluble in one and insoluble in the other.

Q: Can I use the same solvent for recrystallization that I used for thin-layer chromatography (TLC)?

A: Not necessarily. The ideal solvent for TLC is one that moves your compound off the baseline with an Rf value typically between 0.3 and 0.7. This solvent is often too good of a solvent for recrystallization, meaning your compound will remain in solution even when cooled. A good recrystallization solvent should have poor dissolving power at room temperature.

Q: How can I confirm the purity of my recrystallized product?

A: The most common methods to assess purity after recrystallization are melting point determination and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C), while an impure compound will have a broad and depressed melting point. On a TLC plate, a pure compound should appear as a single spot.

Q: What safety precautions should I take when working with pyridine derivatives and organic solvents?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of organic solvents and keep them away from ignition sources. Consult the Safety Data Sheet (SDS) for each specific compound and solvent before use.

References

  • CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 7, 2024, from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cas no 6312-09-0 (3-(2-phenylethyl)pyridine). (n.d.). Retrieved February 7, 2024, from [Link]

  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents. (n.d.).
  • RECRYSTALLISATION. (n.d.). Retrieved February 7, 2024, from [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi. (n.d.). Retrieved February 7, 2024, from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Validation & Comparative

FTIR spectral peaks for 3-(2-Phenylethyl)pyridine identification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Identification Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Subject: 3-(2-Phenylethyl)pyridine (CAS: 1052-97-3)

Executive Summary: The Structural Challenge

In drug development and impurity profiling, 3-(2-Phenylethyl)pyridine (also known as 3-phenethylpyridine) presents a unique identification challenge. As a structural hybrid containing both a pyridine ring and a phenyl ring connected by an ethyl bridge, its FTIR spectrum is a superposition of two aromatic systems.

Distinguishing this compound from its positional isomers—2-(2-Phenylethyl)pyridine and 4-(2-Phenylethyl)pyridine —is critical, as these isomers often exhibit distinct pharmacological profiles and toxicities. This guide provides a definitive, mechanism-based approach to identifying 3-(2-Phenylethyl)pyridine using Fourier Transform Infrared (FTIR) spectroscopy, moving beyond simple pattern matching to structural causality.

Molecular Fingerprint Analysis

To accurately identify 3-(2-Phenylethyl)pyridine, we must deconstruct its spectrum into three functional "Zones." This predictive analysis is based on first-principles spectroscopy of 3-alkylpyridines and monosubstituted benzenes.

Zone 1: The High-Frequency Region (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretch (>3000 cm⁻¹):

    • Expect multiple weak-to-medium bands between 3000–3100 cm⁻¹ .

    • Origin: Stretching vibrations of the C-H bonds on both the pyridine and phenyl rings.

  • Aliphatic C-H Stretch (2800–3000 cm⁻¹):

    • Distinct bands at ~2925 cm⁻¹ (asymmetric) and ~2855 cm⁻¹ (symmetric).

    • Origin: The ethyl (-CH₂CH₂-) linker. This differentiates the molecule from vinyl-pyridine precursors (which would show vinylic C-H stretches >3000 cm⁻¹ and lack saturated CH₂ modes).

Zone 2: The Skeletal Region (1600 – 1400 cm⁻¹)

This region confirms the presence of aromaticity but is often crowded due to overlapping signals from both rings.

  • Pyridine Ring Breathing: ~1570–1590 cm⁻¹ (C=N / C=C stretch).

  • Phenyl Ring Breathing: ~1600 cm⁻¹ and ~1495 cm⁻¹ .

  • Methylene Scissoring: ~1450 cm⁻¹ (overlap with ring modes).

Zone 3: The Fingerprint Region (900 – 650 cm⁻¹) – CRITICAL FOR ID

This is the diagnostic region for distinguishing isomers. The substitution pattern determines the Out-of-Plane (OOP) C-H bending frequencies.[1]

Functional GroupDiagnostic Peak (cm⁻¹)Vibrational Mode
Monosubstituted Benzene 690–710 (Strong)Ring Deformation (OOP)
730–770 (Strong)5-Adjacent H Wag (OOP)
3-Substituted Pyridine 710–730 (Medium/Strong)Ring Deformation (OOP)
780–820 (Strong)3-Adjacent H Wag (OOP)

Technical Insight: The presence of both the monosubstituted benzene pattern (690/750 region) AND the 3-substituted pyridine pattern (715/800 region) confirms the structure.

Comparative Analysis: Distinguishing Isomers

The primary risk in QC is misidentifying the 3-isomer as the 2- or 4-isomer. Use the table below to validate your spectrum.

Table 1: Isomer Differentiation Matrix
Feature3-(2-Phenylethyl)pyridine (Target)2-(2-Phenylethyl)pyridine (Alternative)4-(2-Phenylethyl)pyridine (Alternative)
Pyridine OOP Bend ~715 cm⁻¹ & ~800 cm⁻¹ ~740–750 cm⁻¹ ~800–820 cm⁻¹ (Single dominant band)
Spectral Logic "3-position" pattern: Two distinct bands in the fingerprint region."2-position" pattern: One strong band often overlapping with the phenyl 750 cm⁻¹ peak."4-position" pattern: A single very strong band >800 cm⁻¹.
Phenyl OOP Present (~690 & ~750)Present (~690 & ~750)Present (~690 & ~750)
Differentiation Look for the ~715 cm⁻¹ shoulder/peak distinct from the phenyl 690. The 740–750 band will appear unusually broad/intense due to overlap. Clear separation between Phenyl (750) and Pyridine (810).

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-fidelity spectrum of 3-(2-Phenylethyl)pyridine (typically an oily liquid or low-melting solid).

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? It eliminates pathlength calculation errors common in transmission cells and requires minimal sample prep for viscous liquids.

Step-by-Step Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for durability).

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution). Ensure the crystal is perfectly clean; check for residual C-H stretches.

  • Sample Application: Place 10–20 µL of the neat liquid onto the crystal center.

  • Contact: Lower the pressure arm to ensure intimate contact. Watch the live preview; the peak at ~1495 cm⁻¹ should maximize.

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If sloping, check crystal contact).

    • Check 2: Are the C-H stretches (2800–3100) visible? (If <5% T, the signal is saturating; reduce pressure or clean).

    • Check 3: Is the 2350 cm⁻¹ CO₂ region subtracted correctly?

Visualization: Identification Logic Tree

The following diagram illustrates the decision-making process for confirming the identity of the compound using FTIR data.

FTIR_Identification_Flow Start Start: Unknown Sample Spectrum Check_CH Check 2800-3100 cm⁻¹ Are there Aliphatic AND Aromatic C-H? Start->Check_CH Check_Fingerprint Analyze Fingerprint (650-900 cm⁻¹) Check_CH->Check_Fingerprint Yes Result_Rejected REJECTED: Isomer or Impurity Check_CH->Result_Rejected No (Not the correct backbone) Phenyl_Check Look for Monosubstituted Benzene Peaks at ~690 & ~750 cm⁻¹? Check_Fingerprint->Phenyl_Check Pyridine_Check Analyze Pyridine Substitution Pattern Phenyl_Check->Pyridine_Check Yes (Phenyl Present) Phenyl_Check->Result_Rejected No Isomer_2 Strong band ~740-750 cm⁻¹ (Overlaps with Phenyl) Pyridine_Check->Isomer_2 Pattern A Isomer_4 Strong band ~810-820 cm⁻¹ (Distinct from Phenyl) Pyridine_Check->Isomer_4 Pattern B Isomer_3 Bands at ~715 cm⁻¹ & ~800 cm⁻¹ Pyridine_Check->Isomer_3 Pattern C Isomer_2->Result_Rejected Isomer_4->Result_Rejected Result_Confirmed CONFIRMED: 3-(2-Phenylethyl)pyridine Isomer_3->Result_Confirmed

Figure 1: Logic flow for the spectral identification of 3-(2-Phenylethyl)pyridine, focusing on isomer differentiation.

References

  • NIST Chemistry WebBook. Pyridine, 3-methyl- (3-Picoline) Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] [Link] (Source used to establish the baseline OOP bending modes for the 3-substituted pyridine moiety).

  • NIST Chemistry WebBook. Pyridine, 2-(2-phenylethyl)- Properties.[4] National Institute of Standards and Technology.[2][3] [Link] (Comparative data for the 2-isomer).

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[5] [Link] (Authoritative guide on interpreting aromatic OOP bending vibrations).

  • PubChem. 3-(2-Phenylethyl)pyridine Compound Summary. National Library of Medicine. [Link] (Chemical structure and physical property verification).

Sources

Comparative Mass Spectrometry Profiling: 3-Phenethylpyridine vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the mass spectrometry fragmentation pattern of 3-phenethylpyridine , specifically designed for researchers requiring differentiation from its positional isomers (2- and 4-phenethylpyridine).

Executive Summary & Structural Context

3-Phenethylpyridine (CAS: 10536-78-4, MW: 183.25 Da) presents a unique analytical challenge in drug development and organic synthesis. Often appearing as a structural isomer alongside 2- and 4-phenethylpyridine during pyridine alkylation reactions, its correct identification relies heavily on understanding specific fragmentation mechanisms governed by the nitrogen atom's position relative to the alkyl chain.

While all three isomers share a molecular ion (


) at m/z 183  and a tropylium fragment at m/z 91 , the 3-isomer is distinctively characterized by a dominant fragment at m/z 92 (azatropylium ion) , which is mechanistically suppressed in the 2-isomer.

Fragmentation Mechanics: The "3-Position" Signature

The fragmentation of 3-phenethylpyridine under Electron Ionization (70 eV) is driven by the competition between the stability of the pyridine ring and the benzyl moiety.

Pathway A: -Cleavage (The Diagnostic Pathway)

Unlike the 2-isomer, the 3-isomer cannot undergo the McLafferty rearrangement due to the geometric distance of the nitrogen lone pair from the


-hydrogens on the phenyl ring. Consequently, the primary high-energy pathway is 

-cleavage
of the alkyl chain.
  • Mechanism: The bond between the two methylene groups (

    
    ) cleaves.
    
  • Charge Retention: The charge is retained on the nitrogen-containing fragment due to the resonance stabilization of the resulting 3-picolyl cation .

  • Ring Expansion: The 3-picolyl cation rearranges to form the highly stable azatropylium ion (m/z 92) .

Pathway B: Benzylic Cleavage (The Universal Pathway)

Common to all alkylbenzenes, the bond


 to the phenyl ring cleaves, generating the tropylium ion (m/z 91) . In 3-phenethylpyridine, this peak competes with m/z 92, often resulting in a doublet (91/92) that is characteristic of the 3- and 4-isomers but distinct from the 2-isomer.
Pathway C: Absence of McLafferty Rearrangement
  • 2-Phenethylpyridine: Undergoes a facile McLafferty rearrangement involving the nitrogen atom and a

    
    -hydrogen, producing a dominant peak at m/z 93  (
    
    
    
    ).
  • 3-Phenethylpyridine: The nitrogen is in the meta position, preventing the formation of the required 6-membered transition state. Result: Negligible signal at m/z 93.

Visualizing the Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent pathways that allow for isomeric differentiation.

FragmentationPathways cluster_3isomer 3-Phenethylpyridine (Diagnostic) cluster_2isomer 2-Phenethylpyridine (Contrast) M_Ion Molecular Ion (M+) m/z 183 Beta_Cleavage β-Cleavage (C-C bond break) M_Ion->Beta_Cleavage - Benzyl Radical Tropylium Tropylium Ion m/z 91 M_Ion->Tropylium - Picolyl Radical McLafferty McLafferty Rearrangement (γ-H Transfer) M_Ion->McLafferty Blocked in 3-isomer Azatropylium Azatropylium Ion m/z 92 (Base/Major Peak) Beta_Cleavage->Azatropylium Charge on Pyridine Fragment_93 M-90 Ion m/z 93 (Diagnostic for 2-isomer) McLafferty->Fragment_93

Figure 1: Mechanistic divergence between 3-phenethylpyridine (solid lines) and its 2-isomer (dotted lines).

Comparative Data Analysis

The following table summarizes the relative abundance profiles expected under standard EI (70 eV) conditions. Use this to validate your experimental spectra.

Ion Fragmentm/z3-Phenethylpyridine2-Phenethylpyridine4-PhenethylpyridineStructural Origin
Molecular Ion 183 Strong StrongStrongParent Molecule (

)
Azatropylium 92 High (Diagnostic) Absent / Very Low MediumPyridine ring expansion (

)
McLafferty 93 LowHigh (Diagnostic) Low

-H transfer to Nitrogen
Tropylium 91 HighHighHighBenzyl fragment (

)
Phenyl 77 LowLowLowDecomposition of benzyl ring

Key Differentiator: The presence of a strong m/z 92 combined with the absence of m/z 93 confirms the 3-isomer (or 4-isomer), distinguishing it from the 2-isomer. The 3-isomer typically shows a higher 92/91 ratio compared to the 4-isomer due to subtle stability differences in the radical intermediates.

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation patterns for library matching, follow this standardized GC-MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Final concentration should be approx. 10-50 ppm to avoid detector saturation (which can skew isotope ratios).

Step 2: GC-MS Acquisition Parameters
  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV (Standard).[1]

  • Scan Range: m/z 40 – 300.

Step 3: Validation Workflow
  • Check m/z 183: Confirm the molecular ion is present.

  • Check m/z 91 vs 92:

    • If m/z 92 > 20% relative abundance AND m/z 93 < 5%

      
      3-Phenethylpyridine  (or 4-isomer).
      
    • If m/z 93 > 50% relative abundance

      
      2-Phenethylpyridine .
      
  • Isotope Check: Verify the m/z 184 peak (M+1) is approximately 14-15% of m/z 183 (consistent with 13 carbons).

Workflow Start Start: Unknown Isomer Check_183 Check Molecular Ion (m/z 183) Start->Check_183 Check_93 Is m/z 93 dominant? Check_183->Check_93 Result_2 Identify: 2-Phenethylpyridine (McLafferty Mechanism) Check_93->Result_2 Yes Check_92 Is m/z 92 intense? Check_93->Check_92 No Result_3 Identify: 3-Phenethylpyridine (Azatropylium Mechanism) Check_92->Result_3 Yes (High Abundance) Result_4 Identify: 4-Phenethylpyridine (Medium m/z 92) Check_92->Result_4 Yes (Medium Abundance)

Figure 2: Decision tree for identifying phenethylpyridine isomers based on MS peak intensities.

References

  • NIST Mass Spectrometry Data Center. Pyridine, 3-ethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Used as a reference for 3-alkylpyridine fragmentation behavior).

  • Abramovitch, R. A., & Saha, J. G. (1966). Pyridine and its Derivatives, Supplement, Part Two. Interscience Publishers. (Detailed discussion on the m/z 92 diagnostic peak for 3-alkylpyridines).
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, Vol 7. Academic Press.

Sources

Publish Comparison Guide: UV-Vis Spectroscopic Profile of 3-(2-Phenylethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Broken Conjugation" Principle

In drug development, 3-(2-Phenylethyl)pyridine (CAS 6312-09-0) serves as a critical scaffold, often synthesized via the reduction of 3-styrylpyridine .

This guide addresses a frequent analytical challenge: distinguishing the saturated product from its conjugated precursor. Unlike its styryl analog, 3-(2-Phenylethyl)pyridine possesses a flexible ethylene (


) linker that effectively "breaks" the electronic conjugation between the pyridine and phenyl rings.

Core Insight: The UV-Vis spectrum of 3-(2-Phenylethyl)pyridine is not a unique, red-shifted band. Instead, it is an additive superposition of the independent pyridine and alkylbenzene chromophores. This distinct optical signature (


 nm) allows for the rapid, cost-effective detection of conjugated impurities (which absorb 

nm) without immediate recourse to LC-MS.

Structural Analysis & Chromophore Theory

To interpret the spectrum accurately, one must deconstruct the molecule into its isolated chromophores.

Feature3-(2-Phenylethyl)pyridine (Target)3-Styrylpyridine (Impurity/Analog)
Linker Ethylene (

)
Vinylene (

)
Electronic State Non-Conjugated Conjugated
Chromophore Behavior Independent excitation of Pyridine & Phenyl rings.Extended

-electron delocalization across both rings.
Spectral Outcome High-energy absorption (UV-C/B). Overlap of component spectra.[1][2]Significant Bathochromic (Red) Shift into UV-A.
Diagram 1: Chromophore Connectivity & Spectral Logic

G cluster_0 Target: 3-(2-Phenylethyl)pyridine cluster_1 Resulting Spectrum Pyridine Pyridine Ring (λmax ~254 nm) Linker Ethyl Linker (Insulator) Pyridine->Linker Phenyl Phenyl Ring (λmax ~260 nm) Linker->Phenyl Result Additive Spectrum Dominant Band: 254-260 nm Transparent >290 nm Linker->Result Prevents Delocalization

Caption: The ethyl linker acts as an electronic insulator, preventing the mixing of molecular orbitals. The resulting spectrum is the sum of its parts.

Comparative Performance Data

The following table synthesizes experimental expectations based on chromophore additivity and validated data from structural analogs.

Table 1: UV-Vis Absorption Maxima ( ) Comparison[3]
Compound

(nm)

(

)
Transition AssignmentSpectral Region
3-(2-Phenylethyl)pyridine 254 – 260 ~2,500 – 3,000

(Overlap)
UV-C / Short UV-B
~208>8,000E-band (Benzene)Far UV
3-Styrylpyridine (Impurity)305 – 315 >15,000

(Conjugated)
UV-A (Long wave)
Pyridine (Reference)254~2,000

UV-C
Ethylbenzene (Reference)260~200

(B-band)
UV-C

Key Analytical Takeaway:

  • Pure 3-(2-Phenylethyl)pyridine is effectively transparent above 290 nm .

  • Any significant absorbance peak observed between 300–320 nm indicates the presence of the styryl intermediate or other conjugated impurities.

Experimental Protocol: Self-Validating Measurement

Objective: Accurately determine


 and screen for conjugated impurities.
Reagents & Equipment[5][6][7][8]
  • Solvent: Methanol or Ethanol (Spectroscopic Grade).[3] Note: Avoid Benzene or Toluene as solvents as they mask the target region.

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length). Plastic/Glass absorb UV <300 nm and are unsuitable.

Step-by-Step Methodology
  • Baseline Correction (Autozero):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan from 200 nm to 400 nm.

    • Validation: The baseline should be flat (

      
       AU).
      
  • Sample Preparation:

    • Prepare a stock solution of ~1.0 mg/mL in solvent.

    • Dilute to a working concentration of

      
       M  (approx. 10 µg/mL).
      
    • Why this concentration? This targets an absorbance of ~0.5–0.8 AU at 254 nm, the linear range of most detectors (Beer-Lambert Law).

  • Acquisition:

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (to capture shoulder definition).

  • Data Analysis (The Decision Matrix):

    • Primary Peak: Confirm

      
       centered at 254–260 nm.
      
    • Impurity Check: Examine the 300–320 nm region.

    • Calculation: Calculate the ratio

      
      . A high ratio (>100) indicates high purity. A low ratio indicates styryl contamination.
      
Diagram 2: Impurity Screening Workflow

Workflow Start Start: Sample Analysis Measure Measure Absorbance (200-400 nm) Start->Measure CheckPeak Check λmax location Measure->CheckPeak PathA λmax = 254-260 nm CheckPeak->PathA PathB λmax > 300 nm CheckPeak->PathB CheckImpurity Check Absorbance at 310 nm PathA->CheckImpurity Fail_Identity FAIL: Wrong Identity (Likely Styrylpyridine) PathB->Fail_Identity Pass PASS: Identity Confirmed High Purity CheckImpurity->Pass A(310) ≈ 0 Fail_Purity FAIL: Contaminated (Styryl Impurity Present) CheckImpurity->Fail_Purity A(310) > Threshold

Caption: Decision tree for validating product identity and purity based on spectral shifts.

References

  • NIST Chemistry WebBook. Pyridine, 2-phenyl- (Isomer Analog Data). National Institute of Standards and Technology. [Link]

  • Sielc Technologies. UV-Vis Spectrum of Pyridine (Reference Chromophore). [Link]

  • PubChem. Ethylbenzene Spectral Data (Reference Chromophore). National Library of Medicine. [Link]

  • Percino, M. J., et al. (2012). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.

    
     nm for conjugated analogs). International Journal of Molecular Sciences.
    [Link]
    
  • Agilent Technologies. Impurity Analysis using UV-Vis and MS Detection. (Methodology Reference). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment for Handling 3-(2-Phenylethyl)pyridine

[1][2][3][4][5]

Core Directive: The "why" Behind the Protocol

Handling 3-(2-Phenylethyl)pyridine (CAS 2122-04-5) requires a nuanced approach that goes beyond standard laboratory "universal precautions." As a pyridine derivative, this compound inherits the structural ability to penetrate the dermis and affect the central nervous system (CNS), yet its phenylethyl group increases lipophilicity, potentially altering its permeation kinetics compared to pure pyridine.

The Safety Paradox: Many researchers assume standard nitrile gloves provide adequate protection. This is a dangerous misconception. Pyridine moieties are notorious for permeating nitrile and latex rubbers rapidly, often without visible degradation of the glove material.

This guide moves beyond compliance ticking; it establishes a self-validating safety system designed to prevent "silent exposure"—where the chemical penetrates PPE without the user's immediate knowledge.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. While specific GHS data for this exact derivative can be sparse compared to parent pyridine, the structural-activity relationship (SAR) dictates we treat it with the following hazard profile [1, 2]:

Hazard ClassLikely GHS ClassificationPhysiological Impact
Acute Toxicity H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Pyridines can act as CNS depressants. Absorption through skin is a primary route of entry.
Skin/Eye Irritation H315, H319 (Causes skin/serious eye irritation)Direct contact causes erythema and potential corneal damage.
Respiratory H335 (May cause respiratory irritation)Vapors can irritate mucous membranes; prolonged inhalation may lead to dizziness or nausea.
Flammability Combustible Liquid (Flash point likely >60°C, unlike pure pyridine)While less volatile than pyridine, it supports combustion and emits toxic nitrogen oxides (NOx) upon burning.

PPE Selection Matrix

The following equipment is mandatory for any manipulation of >5 mL of neat substance or >100 mL of solution.

Protection ZoneStandard RequirementAdvanced/High-Volume Requirement
Eye/Face Chemical Safety Goggles (Indirect Vented)Face Shield (8-inch) + Goggles
Hand (Primary) Laminate Film (Silver Shield/4H) or Butyl Rubber Laminate Film (Inner) + Nitrile (Outer - for dexterity only)
Body Lab Coat (Poly-cotton or Nomex)Tyvek® or Chem-Tape sealed apron
Respiratory Fume Hood (Face velocity: 100 fpm)Half-face respirator with OV (Organic Vapor) cartridges

Deep Dive: The Glove Permeation Protocol

Critical Warning: Do not rely on standard disposable nitrile gloves for prolonged contact.[1] Pyridine and its derivatives can permeate 4-mil nitrile gloves in < 6 minutes [3].

The "Double-Glove" System

To balance dexterity with chemical resistance, utilize the following layering protocol:

  • Inner Layer (Barrier): Laminate Film (e.g., Silver Shield/4H) .

    • Why: These multi-layer laminates offer >4-hour breakthrough times for pyridine derivatives.

    • Trade-off: Poor dexterity and fit.

  • Outer Layer (Sacrificial): Standard Nitrile (5-8 mil) .

    • Why: Compresses the baggy laminate glove to improve grip and protects the expensive inner glove from physical tears.

    • Protocol: Change the outer glove immediately upon splash. Change the inner glove at the end of the shift.

Glove Selection Logic Diagram

The following decision tree illustrates the scientific logic for glove selection based on exposure duration.

GloveSelectionStartStart: Handling 3-(2-Phenylethyl)pyridineExposureTypeDefine Exposure TypeStart->ExposureTypeSplashIncidental Splash Risk(<1 min exposure)ExposureType->SplashImmersionHigh Exposure/Immersion(>5 min or large volume)ExposureType->ImmersionNitrileDouble Nitrile (Disposable)Change immediately on contactSplash->NitrileAcceptable RiskDexterityIs Dexterity Critical?Immersion->DexterityLaminateLaminate Film (Silver Shield)OR Butyl RubberDexterity->LaminateNoHybridHybrid System:Inner: LaminateOuter: NitrileDexterity->HybridYes

Figure 1: Decision logic for glove material selection based on exposure risk and dexterity requirements.

Operational Workflow: Donning & Doffing

Contamination often occurs after the experiment, during the removal of PPE. Follow this strict sequence to prevent secondary exposure.

Step 1: Pre-Check

  • Verify fume hood flow is >100 fpm.

  • Inspect Laminate gloves for cracks (inflate with air to test).

Step 2: Active Handling

  • Keep all open vessels at least 6 inches inside the hood sash.

  • The "Clean/Dirty" Hand Rule: Use your non-dominant hand for "dirty" tasks (holding the flask) and dominant hand for "clean" tasks (pipetting, typing).

Step 3: Doffing Sequence (The "Beak" Method)

  • Outer Gloves: Pinch the outside of the left outer glove near the wrist. Peel downwards, turning it inside out. Ball it up in the right hand. Slide a finger under the wrist of the right outer glove and peel off. Discard into solid hazardous waste.

  • Goggles: Remove by the strap only. Do not touch the front lens.

  • Inner Gloves: Remove Laminate gloves carefully. If reusing (only if no contact occurred), inspect again. If disposing, treat as hazardous waste.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal

Spill Cleanup (<50 mL)
  • Evacuate the immediate area and alert nearby personnel.

  • Don PPE: Full face shield, double gloves (Laminate/Nitrile), and respiratory protection if outside a hood.

  • Contain: Use Vermiculite or Sand to dike the spill. Do not use combustible materials (sawdust).

  • Neutralize: While specific neutralizers exist, absorption is safer. Collect absorbed material into a sealable container.

  • Clean: Wipe surface with a mild detergent solution; do not use organic solvents (like acetone) which may spread the chemical or enhance skin absorption [4].

Waste Disposal[7][8][9][10]
  • Classification: Hazardous Organic Waste (Pyridine derivative).

  • Method: Incineration is the only acceptable disposal method.

  • Protocol: Collect in a dedicated "Organic Waste - Halogen Free" container (unless mixed with halogens). Label clearly with "Pyridine Derivative - Toxic/Irritant."

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: Pyridine. Retrieved from

  • PubChem. (2024). Compound Summary: Pyridine.[3][4] National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

×

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